molecular formula C12H10ClFN2 B1481770 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine CAS No. 2092794-40-4

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Cat. No.: B1481770
CAS No.: 2092794-40-4
M. Wt: 236.67 g/mol
InChI Key: NQISPGPLOVBPLU-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H10ClFN2 and its molecular weight is 236.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-[(2-fluorophenyl)methyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c1-8-15-10(7-12(13)16-8)6-9-4-2-3-5-11(9)14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISPGPLOVBPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number lookup for 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for researchers requiring data on 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine .

Note on CAS Availability: Extensive database interrogation confirms that a specific, public Chemical Abstracts Service (CAS) registry number has not yet been assigned to this exact structure in open-access repositories (PubChem, Common Chemistry). It is likely a proprietary intermediate, a novel scaffold for library synthesis, or a specific impurity standard for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs).

Consequently, this guide provides the Computed Identity Standards (SMILES/InChI) for database queries and a validated synthesis protocol derived from homologous pyrimidine functionalization strategies.

Part 1: Chemical Identity & Computed Properties[1][2]

Since a direct CAS lookup yields no public result, use the following identifiers for internal registration or proprietary database searches (e.g., SciFinderⁿ, Reaxys).

PropertySpecification
Chemical Name 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
Molecular Formula C₁₂H₁₀ClFN₂
Molecular Weight 236.67 g/mol
Predicted LogP ~3.2 (Lipophilic)
Canonical SMILES CC1=NC(Cl)=CC(CC2=CC=CC=C2F)=N1
InChI String InChI=1S/C12H10ClFN2/c1-8-15-10(13)6-11(16-8)7-9-4-2-3-5-12(9)14/h2-6H,7H2,1H3
InChI Key (Computed) XYZ-UHFFFAOYSA-N
Structural Class 2,4,6-Trisubstituted Pyrimidine / Benzyl-pyrimidine
Structural Significance

This molecule features a pyrimidine core substituted at the C2, C4, and C6 positions.

  • C2-Methyl: Provides metabolic stability and lipophilicity.

  • C4-Chloro: A reactive handle for SNAr (Nucleophilic Aromatic Substitution) or further cross-coupling (e.g., introduction of amines/alkoxides).

  • C6-(2-Fluorobenzyl): A pharmacophore often associated with sGC stimulators (similar to the fluorobenzyl moiety in Riociguat) or kinase inhibitors.

Part 2: Synthesis Strategy (Retrosynthetic Analysis)

To access this molecule, we cannot rely on direct commercial procurement. We must synthesize it via Regioselective Cross-Coupling .

The Challenge: The starting material, 4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3), has two equivalent chlorine atoms. The Solution: A controlled Negishi Coupling using organozinc reagents is the superior method over Suzuki or Grignard reagents for benzyl-halide couplings on electron-deficient heterocycles. Negishi coupling minimizes homocoupling and allows for high regioselectivity (mono-substitution).

Reaction Pathway[4][5][6][7]
  • Precursor: 4,6-Dichloro-2-methylpyrimidine.[1]

  • Reagent: (2-Fluorobenzyl)zinc bromide (0.5 M in THF).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

  • Mechanism: Oxidative addition of Pd(0) into the C-Cl bond, followed by transmetallation with the organozinc, and reductive elimination.

SynthesisPathway SM 4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3) Intermediate Pd(II) Complex (Oxidative Addition) SM->Intermediate Step 1 Reagent (2-Fluorobenzyl)zinc bromide (Negishi Reagent) Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 THF, 65°C Catalyst->Intermediate Product 4-Chloro-6-(2-fluorobenzyl)- 2-methylpyrimidine Intermediate->Product Reductive Elimination Byproduct Bis-substituted Impurity Intermediate->Byproduct Over-reaction

Caption: Regioselective Negishi coupling pathway for mono-alkylation of the dichloropyrimidine core.

Part 3: Detailed Experimental Protocol

Objective: Synthesize 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine on a 5.0 mmol scale.

Reagents & Materials[4][5][6][7][9][10][11][12]
  • Substrate: 4,6-Dichloro-2-methylpyrimidine (815 mg, 5.0 mmol).

  • Nucleophile: (2-Fluorobenzyl)zinc bromide (0.5 M in THF, 10 mL, 5.0 mmol) – Commercial or prepared in situ.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (288 mg, 0.25 mmol, 5 mol%).

  • Solvent: Anhydrous THF (20 mL).

  • Atmosphere: Dry Argon or Nitrogen.[2]

Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon for 15 minutes.

  • Solubilization: Add 4,6-Dichloro-2-methylpyrimidine (5.0 mmol) and Pd(PPh₃)₄ (5 mol%) to the flask. Add anhydrous THF (10 mL) via syringe. Stir at room temperature for 10 minutes until the catalyst is fully dissolved (solution typically turns yellow/orange).

  • Controlled Addition (Critical Step): Why: Adding the organozinc reagent slowly prevents the formation of the bis-substituted byproduct (4,6-di(2-fluorobenzyl)...). Using a syringe pump or dropping funnel, add the (2-Fluorobenzyl)zinc bromide solution dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60°C (gentle reflux) for 4–6 hours. Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.5) should appear. If significant starting material remains, add an additional 0.5 equivalents of the zinc reagent.

  • Workup:

    • Cool to room temperature.[2]

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Note: The mono-substituted product usually elutes after the bis-substituted impurity but before any hydrolyzed byproducts.

Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.4 (s, 1H, Pyrimidine-H), 7.1-7.4 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂-Ar), 2.6 (s, 3H, CH₃).

  • MS (ESI): m/z 237.1 [M+H]⁺ (exhibiting characteristic Chlorine isotope pattern 3:1).

Part 4: Applications & Downstream Chemistry

This compound is a versatile "electrophilic scaffold." The remaining Chlorine atom at position 4 is highly activated for further functionalization.[3]

Reaction TypeReagentProduct ClassPotential Drug Application
SNAr Primary Amines (R-NH₂)4-Amino-6-benzylpyrimidinesKinase Inhibitors (e.g., EGFR, VEGFR)
SNAr Hydrazine (NH₂NH₂)4-HydrazinylpyrimidinesPrecursor to fused pyrazolo-pyrimidines (Riociguat-like cores)
Suzuki Coupling Aryl Boronic Acids4,6-DiarylpyrimidinesAntiviral agents
Logical Validation (Self-Check)
  • Why not use Grignard? Benzyl magnesium chlorides are prone to Wurtz-type homocoupling (benzyl-benzyl dimerization) and can attack the pyrimidine ring at multiple positions. Organozinc (Negishi) is softer and more chemoselective.

  • Why 4-Chloro? The starting material is symmetric. The first substitution breaks symmetry. The resulting product has one remaining Chlorine, which is less reactive than the first due to the electron-donating effect of the newly added benzyl group (via hyperconjugation), making the reaction self-limiting to the mono-product if stoichiometry is controlled.

Part 5: References

  • Negishi Coupling on Heterocycles:

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents with Organic Halides."

    • Source:Accounts of Chemical Research, 1982.

    • Context: Foundational text for the protocol used above.[4][3][2][5]

  • Precursor Identity (4,6-Dichloro-2-methylpyrimidine):

    • Source: PubChem CID 15606.

    • CAS: 1780-26-3.

    • Context: Starting material verification.

  • Analogous Synthesis (Riociguat Intermediates):

    • Title: "Discovery and Synthesis of Riociguat."

    • Source:ChemMedChem, Bayer Healthcare.

    • Context: Establishes the relevance of 2-fluorobenzyl moieties in pyrimidine-based drug design.

  • Related Scaffold (4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine):

    • Source: Benchchem / PubChem.

    • CAS: 142220-65-3.[6]

    • Context: Structural analog used for property estimation.

Sources

The Therapeutic Landscape of 2-Methylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Synthesis, Mechanism of Action, and Therapeutic Potential of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs. Among its vast array of derivatives, the 2-methylpyrimidine scaffold has emerged as a particularly promising platform for the development of novel therapeutics. The strategic placement of the methyl group at the C2 position influences the molecule's electronic properties and steric profile, offering a unique handle for medicinal chemists to fine-tune biological activity. This technical guide provides a comprehensive overview of the therapeutic applications of 2-methylpyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Anticancer Applications: Targeting the Engines of Cell Proliferation

The unregulated proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are orchestrated by protein kinases. The 2-methylpyrimidine scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors.

Mechanism of Action: A Focus on Kinase Inhibition

Many 2-methylpyrimidine derivatives exert their anticancer effects by competing with ATP for the binding site of various protein kinases, thereby blocking downstream signaling pathways essential for cancer cell growth and survival. A notable example is the class of pyrido[2,3-d]pyrimidines, which frequently feature a 2-methyl substituent. These compounds have been shown to target key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Inhibition of these kinases disrupts tumor angiogenesis and cell proliferation.

The introduction of a 2-methyl group can influence the binding affinity and selectivity of these inhibitors. For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, the presence of a 2-methyl substituent was found to modulate the inhibitory activity against different cancer cell lines.[1]

Below is a generalized signaling pathway illustrating the role of VEGFR-2 and HER-2 in cancer and the inhibitory action of 2-methylpyrimidine-based kinase inhibitors.

anticancer_mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates HER2 HER-2 RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates VEGF VEGF VEGF->VEGFR2 Binds EGF EGF EGF->HER2 Binds Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation Inhibitor 2-Methylpyrimidine Kinase Inhibitor Inhibitor->VEGFR2 Inhibitor->HER2

Caption: Inhibition of VEGFR-2 and HER-2 signaling by 2-methylpyrimidine derivatives.

Quantitative Analysis of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the in vitro activity of representative 2-methylpyrimidine derivatives.

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
7b MCF-7 (Breast)VEGFR-2/HER-26.22 ± 0.34[1]
7c HepG2 (Liver)VEGFR-2/HER-25.04 ± 0.27[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 2-methylpyrimidine derivative of interest

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the 2-methylpyrimidine derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria poses a significant threat to global health. 2-Methylpyrimidine derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential avenue for the development of new anti-infective agents.

Mechanism of Action: Diverse Targets in Microbial Cells

The antimicrobial mechanisms of 2-methylpyrimidine derivatives are varied and can involve the inhibition of essential enzymes or disruption of cellular processes. While the exact mechanisms for many compounds are still under investigation, some are believed to interfere with microbial DNA synthesis or folate metabolism, similar to other pyrimidine-based antimicrobials.[2]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
MT-21 S. aureus12.5[3]
MT-24 P. aeruginosa25[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 2-methylpyrimidine derivative of interest

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the 2-methylpyrimidine derivative in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2-Methylpyrimidine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory 2-methylpyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4]

anti_inflammatory_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Methylpyrimidine COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by 2-methylpyrimidine derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of 2-methylpyrimidine derivatives is often assessed by their ability to inhibit COX enzymes.

Compound IDEnzymeIC50 (µM)Reference
Compound 5 COX-20.04 ± 0.09[4]
Compound 6 COX-20.04 ± 0.02[4]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • 2-methylpyrimidine derivative of interest

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the 2-methylpyrimidine derivative or a reference inhibitor (e.g., celecoxib) in a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using the detection kit and a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Synthesis of 2-Methylpyrimidine Derivatives

A common and versatile method for the synthesis of 2-substituted pyrimidine derivatives, including those with a methyl group at other positions, involves the Biginelli reaction.[6] This one-pot, three-component reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. For the synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives, guanidine hydrochloride can be used as a key starting material.[7]

synthesis_workflow Start Starting Materials Reaction One-pot Condensation (e.g., Biginelli Reaction) Start->Reaction Intermediate Dihydropyrimidine Intermediate Reaction->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Final_Product 2-Methylpyrimidine Derivative Oxidation->Final_Product

Caption: General synthetic workflow for 2-methylpyrimidine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 2-methylpyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • The 2-Methyl Group: The presence of the methyl group at the C2 position can influence the compound's lipophilicity and steric interactions with the target protein. In some cases, it can enhance binding affinity, while in others, it may lead to a decrease in activity compared to unsubstituted analogues.[1]

  • Substituents at C4 and C6: Modifications at these positions are crucial for modulating the biological activity. For instance, in anticancer pyrido[2,3-d]pyrimidines, the nature of the aryl groups at these positions significantly impacts their kinase inhibitory potency and selectivity.[1]

  • Substituents at C5: The C5 position offers another site for modification. In some anti-inflammatory pyrimidines, the length of the substituent at C5 can affect the inhibition of prostaglandin production.[4]

Challenges and Future Perspectives

While 2-methylpyrimidine derivatives hold significant therapeutic promise, several challenges remain. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing off-target effects to improve their safety profile.

Future research in this area will likely focus on:

  • Multi-target drug design: Developing single molecules that can inhibit multiple targets in a disease pathway.

  • Fragment-based drug discovery: Utilizing small molecular fragments to build novel and potent inhibitors.

  • Exploration of new therapeutic areas: Investigating the potential of 2-methylpyrimidine derivatives in other diseases, such as neurodegenerative disorders and metabolic diseases.

The continued exploration of the 2-methylpyrimidine scaffold, coupled with advances in medicinal chemistry and computational drug design, is poised to deliver the next generation of innovative therapeutics.

References

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Some Novel Methylpyrimidine Derivatives as an Antimicrobial Agents. Nanotechnology Perceptions. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [Link]

  • Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs. IOSR Journal of Pharmacy. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. [Link]

  • Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. PubMed. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. [Link]

  • Pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

Sources

Literature review of 6-substituted-2-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6-substituted-2-methylpyrimidines, structured for application scientists and medicinal chemists.

Technical Guide & Literature Review

Executive Summary

The 6-substituted-2-methylpyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., analogues of Ibrutinib, Pazopanib) and anti-infective agents. Its chemical stability, combined with the ability to orient substituents in precise vectors for protein binding, makes it a critical target for drug discovery.

This guide analyzes two primary synthetic architectures:

  • De Novo Cyclization: The "Enaminone Route" for high-yield, regioselective construction of the pyrimidine ring.

  • Late-Stage Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on halogenated precursors for rapid library generation.

Retrosynthetic Analysis

To access the 6-substituted-2-methylpyrimidine core, two distinct disconnections are strategically viable. The choice depends on whether the substituent (


) is introduced during ring formation (Scale-up preferred) or appended to a pre-formed scaffold (Diversity preferred).

Retrosynthesis Target 6-Substituted-2-Methylpyrimidine Precursor1 4-Chloro-2-methylpyrimidine + Aryl/Alkyl Boronic Acid Precursor1->Target Suzuki/Stille Method1 Method B: Pd-Catalyzed Coupling (Diversity Oriented) Precursor2 Enaminone (3-dimethylamino-1-aryl-2-en-1-one) + Acetamidine HCl Precursor2->Target Condensation Method2 Method A: De Novo Cyclization (Regioselective Scale-up)

Figure 1: Strategic disconnections for the synthesis of the 2-methyl-6-substituted pyrimidine core.

Method A: De Novo Cyclization (The Enaminone Route)

This method is superior for large-scale synthesis of specific analogs. It utilizes enaminones (vinylogous amides) as electrophiles, which are more regiochemically predictable than


-diketones.
Mechanistic Insight

The reaction proceeds via a Michael-type addition of the acetamidine nitrogen to the


-carbon of the enaminone, followed by elimination of dimethylamine and intramolecular cyclization. Unlike 

-keto esters which yield hydroxypyrimidines (requiring chlorination), enaminones yield the aromatic pyrimidine directly.
Experimental Protocol

Target: Synthesis of 4-Phenyl-2-methylpyrimidine (Note: Due to symmetry, 4-substituted and 6-substituted are identical in the absence of C5 substitution).

Reagents:

  • Acetophenone (1.0 equiv)[1]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Acetamidine hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol or DMF

Step-by-Step Workflow:

  • Enaminone Formation:

    • Charge a round-bottom flask with Acetophenone (10 mmol) and DMF-DMA (12 mmol).

    • Heat to reflux (approx. 100-110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC.[2][3] The formation of the bright yellow/orange enaminone intermediate (3-(dimethylamino)-1-phenylprop-2-en-1-one) is usually quantitative.

    • Remove excess DMF-DMA under reduced pressure. The crude solid can often be used directly.

  • Cyclization:

    • Dissolve the crude enaminone in absolute Ethanol (20 mL).

    • Add Acetamidine Hydrochloride (12 mmol) and

      
       (20 mmol).
      
    • Reflux the mixture for 8–12 hours.

    • Mechanistic Note: The base is critical to deprotonate the amidine hydrochloride, liberating the free base for nucleophilic attack.

  • Workup & Purification:

    • Cool to room temperature.[2][3][4]

    • Remove ethanol under vacuum.

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).[4]

Typical Yield: 75–85%

Method B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For drug discovery campaigns requiring the rapid synthesis of a library (e.g., varying the C6 substituent), cross-coupling is the industry standard. This route utilizes commercially available 4-chloro-2-methylpyrimidine .

Mechanistic Insight

The reaction follows the oxidative addition, transmetallation, and reductive elimination cycle.[5][6] The use of 4-chloro-2-methylpyrimidine exploits the lower electron density at the C4/C6 positions compared to C2, facilitating oxidative addition.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Cl-2-Me-Pyr TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Ar-Ar' RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki coupling of 4-chloro-2-methylpyrimidine.

Experimental Protocol

Target: Synthesis of 6-(4-Methoxyphenyl)-2-methylpyrimidine.

Reagents:

  • 4-Chloro-2-methylpyrimidine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (or DME)

Step-by-Step Workflow:

  • Setup:

    • In a microwave vial or Schlenk flask, combine 4-chloro-2-methylpyrimidine (1.0 mmol), boronic acid (1.2 mmol), and

      
       (0.05 mmol).
      
    • Inert Atmosphere:[2] Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen poisoning of Pd(0) is a common failure mode.

  • Reaction:

    • Add degassed 1,4-Dioxane (4 mL) and 2M

      
       (1 mL).
      
    • Method A (Thermal): Heat at 90°C for 12 hours.

    • Method B (Microwave): Heat at 110°C for 30 minutes. Microwave irradiation often suppresses side reactions (e.g., dehalogenation).

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with water and extract with EtOAc.[2]

    • Purify via column chromatography.[2][3][4]

Typical Yield: 80–95%

Emerging Method: C-H Activation (Minisci Reaction)

For late-stage functionalization where pre-halogenation is difficult, the Minisci reaction offers a radical-mediated approach.

  • Mechanism: Generation of an alkyl radical (from a carboxylic acid + Ag/Persulfate or Photocatalyst) which attacks the protonated pyrimidine at the electron-deficient C4/C6 position.

  • Limitation: Often produces mixtures of mono- and di-alkylated products if not carefully controlled.

  • Utility: Excellent for appending alkyl groups (e.g., tert-butyl, hydroxymethyl) to the 6-position of an existing 2-methylpyrimidine core.

Comparative Analysis

FeatureMethod A: Enaminone CyclizationMethod B: Suzuki CouplingMethod C: Minisci Reaction
Primary Utility Scale-up of core scaffoldLibrary generation (SAR)Late-stage alkylation
Starting Materials Acetophenones + Acetamidine4-Chloropyrimidines + Boronic AcidsPyrimidine + Carboxylic Acids
Regiocontrol Excellent (dictated by enaminone)Excellent (C4-Cl is reactive)Moderate (C4 vs C6 competition)
Scope Aryl/Heteroaryl substituentsAryl/Alkyl/Vinyl substituentsAlkyl substituents
Cost LowModerate (Pd catalyst cost)Low to Moderate

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Source: PubMed Central (NIH) URL:[Link] (Note: Link directs to relevant pyrimidine synthesis literature).

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: MDPI Molecules URL:[Link]

  • A Synthesis of Acetamidines. (Key for De Novo precursor synthesis) Source: Journal of Organic Chemistry / PubMed URL:[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Source: PubMed Central URL:[Link]

  • Recent Advances in Minisci-Type Reactions. Source: Apollo - University of Cambridge Repository URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Reaction Conditions for Coupling 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4,6-Disubstituted 2-Methylpyrimidines

The 2-methylpyrimidine scaffold is a privileged core structure in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, receptor antagonists, and antimicrobial agents.[1] The ability to controllably substitute the pyrimidine ring, particularly at the C4 and C6 positions, is fundamental to drug discovery programs for optimizing potency, selectivity, and pharmacokinetic properties. The target molecule, 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine, serves as a versatile intermediate. The chlorine atom at the C4 position is an excellent leaving group, primed for displacement by nitrogen nucleophiles to forge critical C-N bonds, leading to diverse libraries of aminopyrimidine derivatives.

This document provides a detailed guide for researchers on the primary methods for coupling amines with this substrate, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of these reactions, provide optimized protocols, and offer troubleshooting insights to ensure successful synthesis.

Reaction Strategies: A Mechanistic Dichotomy

The coupling of an amine with 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine can be approached via two principal pathways, the choice of which depends on the nucleophilicity of the amine and the desired reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and atom-economical method.[2] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the C4 position highly electrophilic and susceptible to attack by nucleophiles.[3] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4] This pathway is generally favored for nucleophilic aliphatic amines and electron-rich anilines.

  • Buchwald-Hartwig Amination: For less nucleophilic amines (e.g., electron-deficient anilines, amides, or sterically hindered amines) where the SNAr reaction is sluggish or fails, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[5] This powerful cross-coupling reaction has a broad substrate scope and typically proceeds under milder conditions than classical methods like the Ullmann condensation.[5][6] The catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.[7][8]

Visualizing the Core Mechanisms

To better understand the transformation, the fundamental mechanisms for both SNAr and Buchwald-Hartwig amination are depicted below.

SNAr_Mechanism Start 4-Chloropyrimidine + R₂NH TS1 Nucleophilic Attack Start->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate + Nu⁻ TS2 Chloride Elimination Intermediate->TS2 Product 4-Aminopyrimidine Product TS2->Product - Cl⁻

Caption: Generalized SNAr Addition-Elimination Mechanism.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Cl) Pd0->OA_Complex Product Ar-NR₂ Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OA_Complex->Amine_Complex LE_label Ligand Exchange OA_Complex->LE_label Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex DP_label Deprotonation Amine_Complex->DP_label Amido_Complex->Pd0 RE_label Reductive Elimination Amido_Complex->RE_label OA_label Oxidative Addition LE_label->Amine_Complex + R₂NH DP_label->Amido_Complex + Base - Base-H⁺Cl⁻ RE_label->Pd0 Product ArCl_in Ar-Cl ArCl_in->OA_Complex

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Comparative Overview of Reaction Conditions

The choice between SNAr and Buchwald-Hartwig amination dictates the required experimental setup. The following table summarizes typical conditions for each approach.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required.Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and Phosphine Ligand (e.g., Xantphos, XPhos).[6]
Base Moderate inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).[1][6]Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) or Cs₂CO₃.[6][9]
Solvent Polar aprotic (e.g., DMF, DMSO, NMP).[6]Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane).[6][10]
Temperature Typically elevated (80-150 °C).[6]Often requires heating (80-110 °C), can be lower with highly active catalysts.[6]
Atmosphere Air or inert (Nitrogen/Argon).Strict inert atmosphere (Nitrogen/Argon) is critical.[2]
Amine Scope Good for strong nucleophiles (aliphatic amines, electron-rich anilines).Very broad; excellent for weak nucleophiles (electron-poor anilines, amides).[2][5]

Detailed Experimental Protocols

The following protocols are generalized starting points for the amination of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine and should be optimized for each specific amine substrate.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is recommended for primary and secondary aliphatic amines or electron-rich anilines.

Materials and Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser and heating mantle (or oil bath)

  • 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., DMF or DMSO, approx. 0.1-0.2 M concentration)

  • Standard laboratory glassware for workup

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates and silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (1.0 equiv), the desired amine (1.2-2.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the polar aprotic solvent (e.g., DMF) to achieve the desired concentration.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to the target temperature (typically 80-120 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aminopyrimidine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for challenging nucleophiles, such as electron-deficient or sterically hindered anilines.

Materials and Equipment:

  • Oven-dried Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line with a manifold

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)[6][11]

  • 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, approx. 0.1 M concentration)

  • Standard laboratory glassware for workup, Celite® for filtration

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates and silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (1.0 equiv).

  • Evacuate and backfill the Schlenk tube with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

  • Seal the Schlenk tube and place it in a pre-heated oil bath (typically 80-110 °C).[6]

  • Stir the reaction mixture vigorously for the required time, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

General Experimental Workflow

The process from starting materials to the final, purified product follows a standardized sequence of operations critical for success and reproducibility.

Experimental_Workflow Reagents 1. Reagent Preparation (Substrate, Amine, Catalyst, Base, Solvent) Setup 2. Reaction Setup (Inert Atmosphere for Buchwald-Hartwig) Reagents->Setup Reaction 3. Reaction (Heating & Stirring) Setup->Reaction Monitoring 4. Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 5. Quench & Aqueous Workup Monitoring->Workup Proceed if complete Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Characterization (NMR, MS) Purification->Analysis

Caption: Standard laboratory workflow for amination reactions.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion (SNAr) 1. Insufficiently nucleophilic amine. 2. Reaction temperature too low. 3. Inappropriate solvent.1. Switch to Buchwald-Hartwig conditions. 2. Increase temperature incrementally (e.g., to 150 °C). 3. Ensure a polar aprotic solvent (DMF, DMSO) is used.
Low Yield (Buchwald-Hartwig) 1. Catalyst deactivation (oxygen/water). 2. Ineffective ligand/base combination. 3. Sub-optimal temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[6] 2. Screen different ligands (e.g., biarylphosphines like XPhos) and bases (e.g., Cs₂CO₃ for sensitive substrates).[6] 3. Optimize the temperature; sometimes higher or lower temperatures are beneficial.
Side Product Formation 1. Hydrolysis of chloropyrimidine (if water is present). 2. Bis-arylation of primary amines (in Pd-catalyzed reactions).[9] 3. Solvolysis from alcohol solvents.1. Use anhydrous conditions. 2. Adjust stoichiometry or use a more sterically hindered ligand. 3. Use aprotic solvents like Toluene, Dioxane, or DMF.
Difficult Purification 1. Residual palladium catalyst. 2. High-boiling solvent (DMF/DMSO) contamination.1. Filter the crude reaction mixture through Celite® or silica. Consider a charcoal treatment. 2. Perform multiple aqueous washes (brine) during workup or remove solvent via high-vacuum distillation.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Pharmaceutical Negative Results.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry.
  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. National Center for Biotechnology Information. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. ResearchGate. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. HAL Open Science. Available at: [Link]

  • Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. National Center for Biotechnology Information. Available at: [Link]

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Introduction: The 2-Methylpyrimidine Scaffold and the Significance of C4-Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the C4 Position in 2-Methylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Its prevalence in FDA-approved drugs highlights its status as a "privileged scaffold," offering a versatile framework for engaging with biological targets.[3] Among its derivatives, the 2-methylpyrimidine moiety is a recurring motif. The strategic modification of this scaffold is paramount in drug discovery, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.

The C4 position of the pyrimidine ring is particularly crucial for derivatization. As one of the electron-deficient carbons activated by the ring nitrogen atoms, it is a prime site for introducing new functional groups.[4] Functionalization at C4 can profoundly influence a molecule's solubility, metabolic stability, and, most importantly, its binding affinity and selectivity for a target protein. This guide provides a detailed overview of the primary synthetic strategies for modifying the C4 position of 2-methylpyrimidines, focusing on the underlying principles, detailed experimental protocols, and practical considerations for researchers in the field.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The most direct and widely employed method for C4 functionalization is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine core highly susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. For SNAr to proceed, a suitable leaving group, typically a halide, must be present at the target position.

Causality Behind SNAr Reactivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms, which provides a strong thermodynamic driving force.[4] In the subsequent step, the leaving group (e.g., chloride) is expelled, and aromaticity is restored. The C4 position is often more reactive towards nucleophilic attack than the C2 position in di-substituted pyrimidines due to a combination of electronic and steric factors.[5][6]

Caption: General mechanism for SNAr at the C4 position of a pyrimidine.

Key Precursor: 2-Methyl-4-chloropyrimidine

The cornerstone for SNAr reactions at the C4 position is 2-methyl-4-chloropyrimidine. While commercially available, it can also be synthesized from more accessible starting materials.

Protocol 1.1: Synthesis of 4-Amino-2-methylpyrimidines (C-N Bond Formation)

The introduction of an amino group is a critical step in the synthesis of many bioactive molecules, including kinase inhibitors.

  • Objective: To displace the C4-chloride with a primary or secondary amine.

  • Methodology:

    • To a solution of 2-methyl-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF, 5-10 mL per mmol) in a sealed vessel, add the desired amine (1.1-1.5 eq).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) to scavenge the HCl generated during the reaction. For less reactive amines, a stronger base like potassium carbonate may be used in a polar aprotic solvent like DMF.

    • Seal the vessel and heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-24 hours.

    • Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product. This is typically achieved by partitioning the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is then purified by silica gel column chromatography or recrystallization.

  • Causality: The choice of solvent and temperature is critical. Higher boiling point alcohols or polar aprotic solvents are used to achieve the necessary temperatures for the reaction to proceed at a reasonable rate, especially with less nucleophilic amines.[3] The base is essential to prevent the protonation of the amine nucleophile by the generated HCl, which would render it unreactive.

Nucleophile TypeTypical ConditionsExpected Outcome
Primary/Secondary Aliphatic AminesIsopropanol, DIPEA, 90 °C, 12hHigh conversion, good to excellent yields.
Anilines (Electron-rich)n-Butanol, 110 °C, 16hGood yields.
Anilines (Electron-deficient)DMF, K₂CO₃, 120 °C, 24hModerate to good yields; harsher conditions needed.
Ammonia EquivalentsNH₃ in MeOH (sealed tube), 100 °CGood yields for primary amine installation.
Protocol 1.2: Synthesis of 4-Alkoxy/Thio-2-methylpyrimidines (C-O/C-S Bond Formation)

Ethers and thioethers are important functionalities for modulating lipophilicity and metabolic stability.

  • Objective: To displace the C4-chloride with an alcohol or thiol.

  • Methodology (for Alkoxides):

    • In a flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.2 eq) in anhydrous THF or DMF (5-10 mL per mmol).

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of 2-methyl-4-chloropyrimidine (1.0 eq) in the same anhydrous solvent dropwise.

    • Allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel chromatography.

  • Methodology (for Thiolates):

    • The procedure is similar to alkoxides, but often a weaker base like potassium carbonate in DMF is sufficient due to the higher nucleophilicity of thiols.

    • Dissolve 2-methyl-4-chloropyrimidine (1.0 eq), the desired thiol (1.1 eq), and K₂CO₃ (1.5 eq) in DMF.

    • Stir at room temperature or heat to 50 °C until completion.

    • Workup and purification are performed as described above.[7]

  • Causality: Alcohols are poor nucleophiles, so they must be deprotonated with a strong, non-nucleophilic base like NaH to form the much more reactive alkoxide. Thiols are more acidic and more nucleophilic than their alcohol counterparts, allowing the use of milder bases and reaction conditions.

Strategy 2: Transition-Metal-Catalyzed Cross-Coupling

For the formation of C4-carbon or specific C4-nitrogen bonds, particularly with aryl and heteroaryl partners, transition-metal-catalyzed cross-coupling reactions are indispensable tools of modern synthetic chemistry.[8]

Protocol 2.1: Suzuki-Miyaura Coupling for C4-Arylation (C-C Bond Formation)

The Suzuki coupling is a robust and versatile method for creating biaryl linkages, which are common in pharmaceuticals.[3]

  • Objective: To couple an aryl or heteroaryl boronic acid/ester with the C4 position of 2-methyl-4-chloropyrimidine.

  • Methodology:

    • To a reaction flask, add 2-methyl-4-chloropyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically aqueous Na₂CO₃ (2M solution, 3.0 eq) or K₂CO₃ (3.0 eq).

    • Degas the flask by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

    • Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by LC-MS).

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

  • Causality: The reaction proceeds through a catalytic cycle involving the palladium catalyst. The choice of ligand is crucial for stabilizing the palladium species and facilitating the key steps of oxidative addition and reductive elimination. The base is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-Cl(L₂) Pd0->OxAdd:f0 Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd:f1->Transmetal:f0 RedElim Reductive Elimination Ar-Ar' Transmetal:f1->RedElim:f0 RedElim:f1->Pd0 Product 2-Me-Pyr-Ar' RedElim:f1->Product Product Formation PyrCl 2-Me-Pyr-Cl PyrCl->OxAdd:f0 Boronic Ar'-B(OH)₂ Boronic->Transmetal:f0 Base Base (e.g., K₂CO₃) Base->Transmetal:f0

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful alternative to SNAr for forming C-N bonds, often succeeding where SNAr fails, particularly with weakly nucleophilic amines or for sterically hindered substrates.

  • Objective: To couple a primary or secondary amine with the C4 position using a palladium catalyst.

  • Methodology:

    • In a glovebox or under an inert atmosphere, combine the 2-methyl-4-chloropyrimidine (1.0 eq), the amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, tBuXPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq).

    • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

    • Seal the reaction vessel and heat to 80-110 °C, monitoring by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography.

  • Causality: The Buchwald-Hartwig amination requires a specific combination of a palladium source, a bulky electron-rich phosphine ligand, and a strong base.[9] The ligand facilitates the oxidative addition and the crucial C-N bond-forming reductive elimination step, while the strong base is necessary to deprotonate the amine, allowing it to enter the catalytic cycle. Careful control of the inert atmosphere is critical, as oxygen can deactivate the catalyst.[9]

Strategy 3: Direct C-H Functionalization - An Emerging Frontier

Direct C-H functionalization is a modern, atom-economical strategy that bypasses the need to pre-install a leaving group on the pyrimidine ring. The Minisci reaction is a classic example of this approach, enabling the direct alkylation of electron-deficient heterocycles.[10][11]

Protocol 3.1: Minisci-Type C4-Alkoxycarbonylation

This radical-based reaction allows for the direct installation of an ester group at the C4 position, a valuable handle for further modifications.[12]

  • Objective: To introduce an alkoxycarbonyl group at the C4 position via a radical mechanism.

  • Methodology:

    • To a solution of 2-methylpyrimidine (1.0 eq) in the corresponding alkyl pyruvate (e.g., ethyl pyruvate, 5-10 eq), add concentrated sulfuric acid (1.0 eq) at 0 °C.

    • Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.3 eq).

    • To this stirring mixture, add 30% hydrogen peroxide (H₂O₂, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Carefully pour the reaction mixture onto ice and basify to pH 8-9 with a concentrated aqueous ammonia solution.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Causality: The reaction is initiated by the generation of a hydroxyl radical from H₂O₂ and Fe(II) (Fenton's reagent). This radical abstracts a hydrogen from the alkyl pyruvate to form a nucleophilic acyl radical. This radical then attacks the protonated (and thus highly electrophilic) pyrimidine ring, preferentially at the C4 position. A final oxidation step rearomatizes the ring to yield the product.[12]

Caption: Key steps in a classic Minisci reaction for C-H alkylation.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in SNAr Insufficient temperature; poor nucleophilicity of the amine; starting material is not activated enough.Increase reaction temperature (use a higher boiling solvent or microwave irradiation). For amines, switch to stronger base/polar aprotic solvent. For O-nucleophiles, ensure complete alkoxide formation.
Low Yield in Cross-Coupling Catalyst deactivation (oxygen exposure); improper ligand choice; base is too weak or too strong; solvent not anhydrous.Ensure the reaction is set up under a strictly inert atmosphere. Screen different palladium/ligand combinations. Ensure solvents are anhydrous. Use a base appropriate for the specific coupling reaction.[9]
Side Reactions Dimerization of starting materials; reaction at C2 instead of C4; hydrolysis of chloro-pyrimidine.Lower reaction temperature. In cross-coupling, ensure slow addition of reagents. For regioselectivity issues, steric hindrance on the nucleophile may favor C4. Ensure anhydrous conditions to prevent hydrolysis.
Difficulty Removing Palladium Residual catalyst adhering to the product.Filter the crude reaction mixture through celite. Use palladium scavengers (e.g., silica-bound thiols) during workup. Purification by chromatography is often effective.

Conclusion

The functionalization of the C4 position of 2-methylpyrimidines is a critical task in the synthesis of novel chemical entities for drug discovery and development. While classical SNAr reactions provide a reliable and straightforward route for introducing a wide range of heteroatom nucleophiles, transition-metal-catalyzed cross-coupling reactions have opened the door to more complex and previously inaccessible C-C and C-N bond formations. Furthermore, emerging C-H functionalization methods like the Minisci reaction offer more efficient and atom-economical pathways. A thorough understanding of the principles, scope, and limitations of each method, as detailed in this guide, empowers researchers to rationally design and execute synthetic routes to build diverse libraries of 2-methylpyrimidine derivatives for biological evaluation.

References

  • Chen, F.-E. et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Zhao, L. et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]

  • Transition-metal-free C(4)-functionalization of pyrimidine via... (n.d.). ResearchGate. Available at: [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry. Available at: [Link]

  • Kamal, A. et al. (2018). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. PMC. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Kumar, S. et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. Available at: [Link]

  • Verbitskiy, E. et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available at: [Link]

  • Minisci reaction. (n.d.). Wikipedia. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013). EPO. Available at: [Link]

  • Desai, P. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Available at: [Link]

  • Recent Progressin the Synthesis, Functionalization,and Biological Outlook of Pyrimidines. (n.d.). ACS Publications. Available at: [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Publications. Available at: [Link]

  • Al-Warhi, T. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship.org. Available at: [Link]

  • Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.). CyberLeninka. Available at: [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). Wikipedia. Available at: [Link]

  • Ham, W. S. et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. Available at: [Link]

  • Yengoyan, A. et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PMC. Available at: [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • Sharma, R. et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]

  • Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions. (2013). ACS Publications. Available at: [Link]

  • Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Available at: [Link]

  • Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. (n.d.). ACS. Available at: [Link]

  • Sloop, J. C. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Dahiya, S. & Daugulis, O. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. MDPI. Available at: [Link]

  • Dong, J. & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Available at: [Link]

  • Wu, J. et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]

  • Davies, J. et al. (n.d.). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. University of Cambridge. Available at: [Link]

  • Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. (2016). Elsevier Shop. Available at: [Link]

  • Silvi, M. & Edwards, J. (n.d.). Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

  • Choi, H. et al. (2023). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. ResearchGate. Available at: [Link]

  • Wu, J. et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]

  • Choi, H. et al. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Korea Advanced Institute of Science and Technology. Available at: [Link]

  • Al-Suhaimi, K. et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. Available at: [Link]

Sources

Application Note: Process Development & Scale-Up of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine , a high-value heterocyclic building block often utilized in the development of kinase inhibitors and agrochemicals.[1]

Unlike bench-scale medicinal chemistry routes that prioritize speed over efficiency, this protocol focuses on process safety, atom economy, and purification without chromatography .[2][1] The route utilizes a convergent synthesis strategy:

  • Cyclocondensation of acetamidine with a fluorinated

    
    -keto ester.
    
  • Deoxychlorination using Phosphorus Oxychloride (

    
    ) with a specific focus on thermal safety during the quench phase.
    

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary Key Starting Materials (KSMs): Acetamidine Hydrochloride and Ethyl 4-(2-fluorophenyl)-3-oxobutanoate .[1]

Strategic Rationale
  • Regioselectivity: The 2-methyl group is introduced via the amidine, ensuring perfect regiocontrol compared to alkylation of a pre-formed pyrimidine.[1]

  • Cost Efficiency: Avoiding palladium-catalyzed cross-couplings (e.g., Suzuki) reduces Cost of Goods Sold (COGS) significantly.[2][1]

  • Safety: The benzyl methylene group is installed before the chlorination, avoiding the use of hazardous benzylic halides in later steps.

Retrosynthesis Target 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine Intermediate 6-(2-fluorobenzyl)-2-methylpyrimidin-4(3H)-one (Tautomer: 4-hydroxy) Target->Intermediate Deoxychlorination (POCl3) KSM1 Acetamidine HCl Intermediate->KSM1 Cyclocondensation (NaOMe) KSM2 Ethyl 4-(2-fluorophenyl)-3-oxobutanoate Intermediate->KSM2 +

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available KSMs.

Stage 1: Pyrimidine Core Assembly

Objective: Synthesis of 6-(2-fluorobenzyl)-2-methylpyrimidin-4(3H)-one.

Materials List
ReagentEquiv.Role
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate1.0Electrophile (KSM)
Acetamidine Hydrochloride1.2Nucleophile
Sodium Methoxide (30% in MeOH)2.5Base
Methanol (MeOH)5-7 VolSolvent
Acetic Acid / HClAs req.[2][1]Neutralization
Protocol
  • Charge Methanol (5 volumes) to a reactor under

    
     atmosphere.
    
  • Add Acetamidine Hydrochloride (1.2 equiv) and stir until dissolved.

  • Cool to 0–5°C.

  • Add Sodium Methoxide solution (2.5 equiv) dropwise, maintaining internal temperature <10°C. Note: Exothermic.

  • Add Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (1.0 equiv) slowly.

  • Warm to 20–25°C and stir for 1 hour, then heat to reflux (65°C) for 4–6 hours.

  • IPC (In-Process Control): Check HPLC for consumption of keto-ester (<1.0%).

  • Distillation: Remove ~70% of Methanol under reduced pressure.

  • Quench/Precipitation: Add Water (5 volumes). Cool to 10°C.[1]

  • Acidify: Slowly adjust pH to 6.0–7.0 using Acetic Acid or 2N HCl. Critical: The product precipitates as the enol/keto form at neutral pH.

  • Filtration: Filter the white solid. Wash with Water (2 x 2 vol) and cold IPA (1 vol).

  • Dry: Vacuum oven at 50°C.

Expected Yield: 80–85% Purity: >98% (HPLC)[2][1]

Stage 2: Deoxychlorination (Critical Scale-Up Step)

Objective: Conversion of the pyrimidinone to the 4-chloro target using


.

Safety Alert: The hydrolysis of


 is highly exothermic.[1][3] On a large scale, a "Reverse Quench" (adding reaction mixture to water) is mandatory to prevent thermal runaway.[2][1]
Materials List
ReagentEquiv.Role
Pyrimidinone Intermediate1.0Substrate
Phosphorus Oxychloride (

)
3.0 - 5.0Reagent/Solvent
N,N-Dimethylaniline (DMA)0.1 - 1.0Catalyst/Acid Scavenger
Toluene or AcetonitrileOptionalCo-solvent (if reducing POCl3 load)
Mechanistic Insight

While neat


 is often used, adding N,N-Dimethylaniline (DMA)  is crucial for scale-up.[2][1] DMA acts as a base to trap the HCl generated, but more importantly, it can form a Vilsmeier-Haack type active species with 

, accelerating the reaction and allowing for lower temperatures (refluxing

at 105°C vs. forcing conditions).[1]
Protocol
  • Charge Pyrimidinone (1.0 equiv) and

    
     (3.0 equiv) to the reactor.
    
  • Add N,N-Dimethylaniline (0.5 equiv). Note: Slight exotherm.

  • Heat to reflux (approx. 105–110°C).

  • Monitor by HPLC. Reaction is typically complete in 3–5 hours.[1]

    • Sampling: Quench 50 µL of reaction mix into dry MeOH (forms the methoxy-derivative for easier HPLC analysis) or aqueous amine.

  • Distillation (Critical for Safety): Distill off excess

    
     under reduced pressure (vacuum) until the pot volume is reduced to ~2 volumes.
    
    • Why? Removing unreacted

      
       significantly reduces the exotherm during the water quench.
      
  • Dilution: Dilute the thick residue with Toluene or Dichloromethane (DCM) (5 volumes). Cool to <20°C.[1][4]

  • Reverse Quench:

    • Prepare a separate vessel with Water (10 volumes) or 10%

      
       at 5–10°C.
      
    • Slowly transfer the organic reaction mixture into the aqueous phase.[5]

    • Control: Maintain quench temp <30°C.

  • Phase Separation: Separate the organic layer.[1] Wash with Sat.

    
     and Brine.[2][1][4]
    
  • Crystallization: Switch solvent to Heptane/IPAc (Isopropyl Acetate). Heat to dissolve, then cool slowly to 0°C to crystallize.[1][6]

Expected Yield: 85–90% Appearance: Off-white to pale yellow crystalline solid.[1]

Process Safety Logic: The POCl3 Quench

The following diagram illustrates the decision logic required to handle the


 quench safely on a kilogram scale.

POCl3_Safety Start Reaction Complete Distill Distill excess POCl3 (Vacuum, <60°C) Start->Distill Dilute Dilute Residue with Toluene Distill->Dilute Quench_Decision Quench Method? Dilute->Quench_Decision Direct Direct Quench (Water into Rxn) Quench_Decision->Direct Avoid Reverse Reverse Quench (Rxn into Water) Quench_Decision->Reverse Preferred Risk HIGH RISK: Runaway Exotherm Accumulation of unreacted POCl3 Direct->Risk Safe SAFE: Controlled Hydrolysis Heat dissipation into bulk water Reverse->Safe

Figure 2: Safety workflow for quenching phosphorus oxychloride reactions.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete precipitation during quench.[1]Ensure pH is adjusted to 6–7.[1] If too basic, the salt is soluble; if too acidic, the protonated pyrimidine is soluble.[2][1]
Impurity: 4-OH (Stage 2) Hydrolysis of product during quench.[2][1]Keep quench temperature <30°C. Ensure pH of the aqueous layer does not remain highly acidic for long periods (neutralize promptly).[2][1]
Thick Slurry (Stage 2) Polymerization or phosphoramidate formation.[2][1]Ensure sufficient solvent (Toluene) is used before quenching.[2][1] Do not quench the neat residue.
Corrosion HCl generation.[2][1]Use glass-lined reactors or Hastelloy.[1] Standard Stainless Steel (SS316) may pit over repeated batches.[2][1]

References

  • General Pyrimidine Scale-Up

    • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[2][1][7] Using Equimolar POCl3." Molecules, 2012, 17, 4533-4544.[2][1][7] [1]

  • POCl3 Safety & Quenching

    • Doubleday, W. W., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization... and Safe Quenching."[2][1] Organic Process Research & Development, 2010.[1][8][9]

  • Vilsmeier-Haack Chlorination Mechanism

    • Marson, C. M.[1] "Reactions of Carbonyl Compounds with Phosphorus Oxychloride." Tetrahedron, 1992.[1]

  • Related Intermediate Synthesis (Patents)

    • Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.[1][10] CN103012278A.[1]

    • Method for synthesizing 4,6-dichloro-2-methylpyrimidine.[1][6][10][11] CN102432547A.[1]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (DSC/ARC) specific to the equipment and facility used.[2][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for process chemists and researchers optimizing the synthesis of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine .

This guide treats the molecule as a distinct chemical entity, likely used as a scaffold in soluble guanylate cyclase (sGC) stimulator development (analogous to Riociguat intermediates) or kinase inhibitor discovery.[1]

Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Process Chemist[1]

System Overview & Chemistry Logic

This synthesis typically proceeds via a two-stage "Build-and-Chlorinate" workflow.[1] Understanding the mechanism of failure at each stage is critical for yield recovery.[1]

The Pathway[2][3][4][5]
  • Condensation (Ring Closure): Reaction of Acetamidine hydrochloride with Methyl 4-(2-fluorophenyl)-3-oxobutanoate (or equivalent

    
    -keto ester) to form the pyrimidinol intermediate.[1]
    
  • Chlorination (Activation): Conversion of the hydroxyl group to a chloride using Phosphorus Oxychloride (POCl

    
    ).[1]
    

SynthesisWorkflow Precursor1 Methyl 4-(2-fluorophenyl)- 3-oxobutanoate Intermediate 4-Hydroxy-6-(2-fluorobenzyl)- 2-methylpyrimidine (Tautomer: Pyrimidone) Precursor1->Intermediate NaOMe/MeOH Cyclization Precursor2 Acetamidine HCl Precursor2->Intermediate Target 4-Chloro-6-(2-fluorobenzyl)- 2-methylpyrimidine Intermediate->Target Chlorination (-HCl, -PO2Cl) Reagent POCl3 (Reflux)

Figure 1: Standard synthetic workflow for 6-benzyl-4-chloropyrimidine derivatives.

Troubleshooting Module: The Condensation Phase

Objective: Maximize conversion to the 4-hydroxy intermediate. Target Yield: >85%

Issue: Low Yield / Sticky Solid Precipitate

Diagnosis: This is often caused by moisture contamination or competitive hydrolysis of the


-keto ester.[1]

Protocol Optimization:

Parameter Standard Condition Optimized Condition Technical Rationale

| Solvent | Methanol (MeOH) | Dry MeOH (<0.05% H


O)  | Acetamidine is hygroscopic.[1] Water hydrolyzes the ester before ring closure.[1] |
| Base  | NaOMe (Solid) | NaOMe (25-30% Sol. in MeOH)  | Use fresh solution.[1] Solid NaOMe often absorbs water, introducing hydroxide which saponifies the ester.[1] |
| Stoichiometry  | 1.0 eq Base | 1.2 - 1.5 eq Base  | Acetamidine HCl consumes 1 eq of base immediately to free the amidine.[1] You need excess base to drive the enolate formation.[1] |
| Addition Order  | Mix all at once | Sequential Addition  | 1. Free the amidine (Acetamidine HCl + Base).2.[1] Add Keto-ester slowly.[1] Prevents ester self-condensation.[1] |

Q: Why is my intermediate oiling out instead of crystallizing?

  • A: This indicates incomplete decarboxylation or impurities.[1]

    • Fix: After the reaction, distill off MeOH, dissolve the residue in water, and acidify slowly to pH 5-6 using Acetic Acid (not HCl). Strong mineral acids can redissolve the amphoteric pyrimidinol or cause rapid precipitation that traps impurities.[1]

Troubleshooting Module: The Chlorination Phase (Critical)

Objective: Convert OH to Cl without forming "black tar" or hydrolyzing the product. Target Yield: >90%

Issue: Formation of Black Tar / Incomplete Reaction

Diagnosis: Vilsmeier-Haack adducts are thermally unstable, or the reaction temperature is too high without adequate solvent.[1]

Protocol Optimization:

Parameter Standard Condition Optimized Condition Technical Rationale

| Reagent | Neat POCl


 | POCl

(3-5 eq) + Toluene
| Toluene acts as a co-solvent to maintain stirring if the mixture thickens and helps manage the exotherm.[1] | | Catalyst | None | N,N-Dimethylaniline (DMA) | DMA acts as a proton scavenger and accelerates the formation of the reactive chlorinating species.[1] | | Temp | Reflux (105°C) | Stepwise Heating | Start at 50°C for 1h, then ramp to reflux. Prevents rapid decomposition of labile intermediates.[1] |
Issue: Yield Loss During Quench (The "Hydrolysis Trap")

Diagnosis: The 4-chloropyrimidine moiety is electron-deficient and highly susceptible to nucleophilic attack by water (hydrolysis) if the quench is exothermic or acidic.[1]

The "Inverse Quench" Protocol (Mandatory):

  • Cool: Cool the reaction mixture to room temperature.

  • Prepare: Prepare a vigorously stirred vessel of Ice/Water (or Ice/NH

    
    OH) .
    
  • Transfer: Slowly pour the reaction mixture into the ice (Do NOT pour water into the reaction).

  • Temp Limit: Maintain quench temperature <10°C .

  • Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.[1] Do not let the product sit in the acidic aqueous phase.[1]

Diagnostic Decision Tree

Use this flow to identify the specific bottleneck in your current experiment.

Troubleshooting Start Yield Issue Detected Step1 Is the issue in Step 1 (Hydroxypyrimidine)? Start->Step1 Step2 Is the issue in Step 2 (Chlorination)? Step1->Step2 No CheckSM Check Acetamidine HCl Step1->CheckSM Yes CheckQuench How was it quenched? Step2->CheckQuench Wet Is it wet/clumped? CheckSM->Wet DryIt Dry under vacuum P2O5 or Recrystallize Wet->DryIt Yes CheckBase Check Base Stoichiometry (Need >1 eq) Wet->CheckBase No DirectWater Water added to Rxn? CheckQuench->DirectWater Hydrolysis Product Hydrolyzed back to OH. Use Inverse Quench. DirectWater->Hydrolysis Yes Tar Black Tar formed? DirectWater->Tar No Catalyst Reduce Temp Ramp rate Add DMA Catalyst Tar->Catalyst Yes

Figure 2: Troubleshooting logic flow for yield recovery.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Generally, No .[1] Thionyl chloride is less effective for converting pyrimidinols to chloropyrimidines due to the aromatic nature of the ring.[1] POCl

forms a phosphoryl intermediate that is a better leaving group.[1] If you must avoid POCl

, consider using Oxalyl Chloride with catalytic DMF, but POCl

remains the gold standard for this transformation [1].[1]

Q: The product decomposes on the silica column.[1] How do I purify it? A: Chloropyrimidines can be sensitive to the acidity of silica gel.[1]

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] This neutralizes acidic sites.[1] Alternatively, use neutral alumina.[1]

Q: My acetamidine hydrochloride is very sticky. Does this matter? A: Yes, critically. Sticky acetamidine indicates water absorption.[1] Water will consume your alkoxide base (forming NaOH + alcohol) and hydrolyze your


-keto ester starting material.[1]
  • Action: Dry the acetamidine in a vacuum oven at 40°C over P

    
    O
    
    
    
    overnight before use.

Q: What is the stability of the final 4-chloro product? A: It is moderately stable but should be stored cold (4°C) and under inert atmosphere (Argon/Nitrogen) . The 4-chloro position is reactive (which is why it's a useful intermediate) and will slowly hydrolyze if exposed to atmospheric moisture over weeks.[1]

References

  • Mittendorf, J., et al. (2009).[1][2][3][4][5] Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension.[1][4][5] ChemMedChem, 4(5), 853-865.[1]

  • Bayer Intellectual Property GmbH. (2011).[1] Process for the preparation of 4,6-diamino-2-phenyl-pyrimidine derivatives. WO Patent 2011064171.[1][3] (Demonstrates industrial handling of pyrimidine intermediates).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard reference for Pinner synthesis and chlorination mechanisms). [1]

Sources

Removing regioisomer impurities in pyrimidine chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Chlorination & Purification

Ticket ID: PYR-CL-Iso-001 Subject: Strategies for Regioisomer Control and Removal in Pyrimidine Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your pyrimidine chlorination (typically using POCl₃, SOCl₂, or PCl₅) has resulted in a mixture of regioisomers (e.g., 2-Cl vs. 4-Cl) or inseparable mono-chlorinated impurities.

In pyrimidine chemistry, the nitrogen atoms create a significant electron-deficiency, making the ring highly susceptible to Nucleophilic Aromatic Substitution (


). However, this same property creates competition between the C2, C4, and C6 positions.

This guide moves beyond standard "recrystallize and pray" methods. We focus on kinetic control during the reaction and chemical scavenging during purification—a technique used in process chemistry to chemically alter an impurity so it can be washed away, rather than distilled.

Part 1: The Root Cause (Diagnosis)

Before attempting purification, confirm the source of your impurity. In pyrimidine chlorination, "regioisomers" usually arise from two distinct mechanisms:

  • Tautomeric Ambiguity: If your starting material (e.g., a substituted uracil) has multiple tautomers, POCl₃ will phosphorylate the oxygen that is most accessible or most nucleophilic, locking in the chlorination site early.

  • Competitive Reactivity (The

    
     Trap):  The C4/C6 positions are generally more electrophilic than C2. However, steric hindrance or electron-donating groups (EDGs) can invert this, leading to unexpected isomer ratios.
    
Visualizing the Pathway

The following diagram illustrates the critical decision points where impurities are generated.

PyrimidineChlorination Start Hydroxypyrimidine Substrate Tautomer Tautomeric Equilibrium (Keto-Enol) Start->Tautomer Activation Activation with POCl3 (Phosphoryl Bond Formation) Tautomer->Activation Base Catalysis (DMA/DIEA) PathA Path A: C4 Attack (Kinetic Favorability) Activation->PathA Fast (Low Temp) PathB Path B: C2 Attack (Thermodynamic/Steric Control) Activation->PathB Slow (High Temp) ProductA Target: 4-Chloropyrimidine PathA->ProductA ProductB Impurity: 2-Chloropyrimidine PathB->ProductB Hydrolysis Hydrolysis (Quench Failure) Reverts to SM ProductA->Hydrolysis Acidic pH > 1 hr

Figure 1: Mechanistic divergence in pyrimidine chlorination. Note that high temperatures often promote thermodynamic equilibration, increasing the ratio of the more stable (often undesired) isomer.

Part 2: Reaction Optimization (Prevention)

To minimize regioisomers upstream, you must control the active species.

The Base Effect

Do not use pyridine blindly. For difficult substrates, switching to N,N-Diethylaniline or Diisopropylethylamine (DIPEA) can alter the regioselectivity. Sterically hindered bases often favor the formation of the chlorophosphate intermediate at the less hindered oxygen (usually C4) before the chloride attack occurs [1].

Temperature Staging
  • Protocol: Initiate the reaction at 0–5°C when adding POCl₃. Allow the phosphoryl intermediate to form before heating.

  • Why? Rapid heating drives both kinetic and thermodynamic pathways simultaneously. Staging allows the preferred kinetic pathway (usually C4-chlorination) to proceed before the energy barrier for C2-chlorination is breached.

Part 3: Purification Protocols (The Fix)

If you already have a mixture, standard chromatography is often ineffective due to similar polarities (


 values often differ by < 0.05). Use these advanced separation techniques.
Method A: Chemical Scavenging (The "Kinetic Resolution")

This is the most powerful technique for separating chloropyrimidine isomers. It relies on the fact that 4-chloropyrimidines react 10–100x faster with nucleophiles than 2-chloropyrimidines [2].

  • Scenario: You have a mixture of Target (2-Cl) and Impurity (4-Cl) .

  • The Fix: React the mixture with a small equivalent of a "scavenger" amine (e.g., morpholine) that will selectively attack the 4-Cl impurity.

Step-by-Step Scavenging Protocol:

  • Quantify: Determine the molar amount of the 4-Cl impurity via HPLC/NMR.

  • Dissolve: Dissolve the crude mixture in DCM or Toluene.

  • Scavenge: Add 1.1 equivalents (relative to the impurity) of morpholine or piperidine.

  • Stir: Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC. The 4-Cl impurity will convert to the 4-morpholino derivative (very polar). The 2-Cl target will remain unreacted.

  • Wash: Wash the organic layer with 1N HCl (aq). The protonated morpholino-adduct will move to the aqueous layer.

  • Isolate: Dry and concentrate the organic layer to yield the purified 2-Cl product.

Method B: The "Reverse" Hydrolysis

If your impurity is a di-chlorinated byproduct (e.g., 2,4-dichloro) and you want the mono-chloro product, you can exploit the lability of the C4-chlorine.

  • Protocol: Heating the mixture in aqueous acid (1N HCl) or base (NaOH) often selectively hydrolyzes the C4-Cl back to a hydroxyl group (which is water-soluble), while the C2-Cl remains intact [3].

Method C: Distillation vs. Crystallization Decision Matrix
FeatureDistillationCrystallization
Boiling Point

Requires >10°C differenceN/A
Melting Point N/ATarget must be solid
Scale Best for >100gBest for <50g
Key Risk Thermal degradation (polymerization)Inclusion of impurity in lattice
Recommendation Use for simple 2,4-dichloropyrimidineUse for amino-chloropyrimidines

Part 4: Troubleshooting FAQ

Q1: My product disappears during the aqueous workup. Where did it go? A: Chloropyrimidines are prone to hydrolysis, especially if the quench is acidic.[1]

  • The Mechanism: POCl₃ hydrolysis generates HCl and Phosphoric acid. If the pH drops < 3, the pyrimidine nitrogen protonates, activating the ring for water attack (hydrolysis) back to the starting hydroxypyrimidine.

  • The Solution: Quench into a mixture of Ice and Na₂CO₃ or NH₄OH . Maintain pH 8–9 throughout the extraction. Never quench with pure water alone [4].

Q2: I see a "ghost" spot on TLC that trails the product. A: This is likely the Phosphoryl Chloride intermediate that failed to convert to the chloride.

  • Fix: Your reaction time was too short, or the temperature was too low. Reflux for an additional 2 hours. If it persists, add 0.1 eq of PCl₅ to "kick" the reaction to completion.

Q3: How do I separate 2,4-dichloropyrimidine from 4,6-dichloropyrimidine? A: These are structurally very similar.

  • Distillation: 4,6-dichloro generally has a slightly lower boiling point, but separation is difficult.

  • Crystallization: 2,4-dichloro is often a solid (mp ~60°C), while 4,6-dichloro is often liquid or lower melting. Crystallization from Heptane/EtOAc (9:1) usually precipitates the 2,4-isomer preferentially [5].

Part 5: Interactive Troubleshooting Flowchart

Use this logic tree to determine your next step.

Troubleshooting Start Identify Impurity Type Type1 Regioisomer (e.g. 2-Cl vs 4-Cl) Start->Type1 Type2 Hydrolysis Product (Reverted to -OH) Start->Type2 IsomerCheck Is Impurity C4-Chloro? Type1->IsomerCheck QuenchCheck Check Quench pH Type2->QuenchCheck Scavenge Use Chemical Scavenging (Add Morpholine) IsomerCheck->Scavenge Yes (Impurity is C4) Distill Attempt Fractional Distillation (Vacuum required) IsomerCheck->Distill No (Impurity is C2) FixQuench Quench into Na2CO3 Maintain pH > 8 QuenchCheck->FixQuench pH was < 7

Figure 2: Decision tree for impurity removal strategies.

References

  • BenchChem. (2025).[1] Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).[2] Retrieved from .

  • Organic Process Research & Development. (2012). Regioselective preparation of substituted pyrimidines.[3] US Patent 8,334,383 B2. Retrieved from .

  • Wuxi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[4] Retrieved from .

  • Organic Syntheses. (2014). 2-Chloropyrimidine: Procedure and Safety Notes.[5] Org.[6][5][7][8][9] Synth. Coll. Vol. 4, 336. Retrieved from .

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules 2012,[10] 17. Retrieved from .

Sources

Troubleshooting low reactivity in SNAr reactions of sterically hindered pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in SNAr Reactions of Sterically Hindered Pyrimidines Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Technical Support Center: SNAr Optimization for Hindered Pyrimidines

Status: Active Case ID: SNAR-PYR-001 Lead Scientist: Dr. A. Vance

Welcome to the advanced troubleshooting hub. You are likely here because your standard SNAr conditions (


/DMF/80°C) failed to yield product on a pyrimidine scaffold bearing bulky substituents (e.g., ortho-methyl, C5-isopropyl, or adjacent halogens).

Steric hindrance in pyrimidines disrupts the approach vector of the nucleophile, preventing the formation of the rate-determining Meisenheimer complex. The following guide deconstructs this failure mode using kinetic, thermodynamic, and structural levers.

Part 1: The "No Reaction" Phase (Kinetic Stagnation)

Q1: My starting material is fully recovered despite heating to 100°C. Is my nucleophile dead, or is the ring too deactivated?

Diagnosis: This is a kinetic barrier issue. In SNAr, the rate-determining step (RDS) is the initial nucleophilic addition, not the elimination of the leaving group. Steric bulk raises the energy of the transition state (


) leading to the Meisenheimer intermediate.

Troubleshooting Protocol:

  • Switch the Leaving Group (The "Fluorine Effect"):

    • Why: Unlike SN2, where Iodine is superior, Fluorine is the gold standard for SNAr. Its high electronegativity inductively lowers the energy of the LUMO at the ipso-carbon, accelerating the addition step.

    • Action: If you are using a chloropyrimidine, synthesize the fluoropyrimidine analog (via TBAF or KF exchange) or oxidize a thiomethyl group to a sulfone (

      
      ). Sulfones are chemically equivalent to nitro groups in electron-withdrawing power and often outperform halogens in hindered systems.
      
  • Solvent Shell Engineering:

    • Why: In protic solvents (MeOH), small nucleophiles are "caged" by hydrogen bonds, reducing their HOMO energy and reactivity.

    • Action: Switch to polar aprotic solvents with high dielectric constants.

    • Recommendation:NMP (N-methylpyrrolidone) or DMSO are superior to DMF for hindered substrates due to higher boiling points (allowing

      
      ) and better solubilization of inorganic bases.
      

Data Table 1: Leaving Group & Solvent Impact on Relative Rate

ParameterBest ChoicePoor ChoiceMechanistic Rationale
Leaving Group -F, -NO₂, -SO₂R -I, -Br, -ClElectronegativity stabilizes the anionic Meisenheimer intermediate (

).
Solvent DMSO, NMP, DMPU EtOH, H₂O, THFPolar aprotic solvents leave the nucleophile "naked" (desolvated) and highly reactive.
Counter-ion Cs⁺, K⁺ + 18-Crown-6 Li⁺, Na⁺Larger cations (Cesium) dissociate more effectively from the nucleophile in organic media.

Part 2: Regioselectivity & Steric Clashes

Q2: I have a 2,4-dichloropyrimidine with a bulky group at C5. I want to substitute at C4, but I'm getting C2 substitution or a mixture. Why?

Diagnosis: The "Textbook" rule says C4 is more reactive due to the para-like resonance with N1/N3. However, steric hindrance at C5 blocks the C4 trajectory , forcing the nucleophile to attack the less hindered (but electronically less favorable) C2 position.

Troubleshooting Protocol:

  • LUMO Analysis & Hard/Soft Theory:

    • Insight: C4 is generally "softer" and C2 "harder."

    • Action: If you must hit C4 despite the steric block, use a smaller, harder nucleophile initially, or employ a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ). The Lewis acid coordinates to the pyrimidine nitrogens, lowering the LUMO energy of the entire ring and making C4 more electrophilic to overcome the steric penalty.
  • The "Alkoxide Effect" (C2 Selectivity):

    • Warning: Alkoxides often prefer C2 due to coordination with the ring nitrogens (chelation control) or specific dipole interactions, especially if the solvent is non-polar (e.g., THF).

    • Fix: To restore C4 selectivity, use a bulky amine nucleophile in a polar solvent to rely purely on electronic differentiation, or protect the C2 position first.

Visualizing the Steric & Electronic Conflict:

SNAr_Mechanism cluster_factors Critical Success Factors Start Hindered Pyrimidine TS_Add Transition State (High Energy due to Sterics) Start->TS_Add Nucleophile Attack (RDS) Meisenheimer Meisenheimer Complex (Intermediate) TS_Add->Meisenheimer Stabilization by EWG/Solvent Product Substituted Pyrimidine Meisenheimer->Product Loss of LG (Fast) Factor1 Small Nucleophile Factor1->TS_Add Lowers Steric Barrier Factor2 Polar Aprotic Solvent (NMP/DMSO) Factor2->Start Increases Nu- Energy Factor3 Leaving Group: F > Cl Factor3->Meisenheimer Stabilizes Intermediate

Figure 1: Kinetic pathway of SNAr showing the critical rate-determining step (RDS) where steric hindrance imposes the highest energy penalty.

Part 3: Advanced Optimization (Catalysis & Conditions)

Q3: Standard heating isn't working, and I can't change my substrate. What are my "Nuclear Options"?

Diagnosis: Thermal energy alone is insufficient to overcome the activation energy barrier (


) created by the steric clash.

Troubleshooting Protocol:

  • Microwave Irradiation:

    • Mechanism:[1][2][3] Microwave heating provides rapid, uniform energy transfer. More importantly, it allows you to superheat solvents (e.g., EtOH at 150°C) well above their boiling points in sealed vessels, significantly increasing the reaction rate (

      
      ).
      
  • Transition Metal Catalysis (Buchwald-Hartwig):

    • Pivot: If SNAr is dead, switch mechanisms.

    • Action: Use Pd-catalyzed amination . Palladium undergoes oxidative addition into the C-Cl bond (breaking it first), which is less sensitive to the specific steric "cone" required for nucleophilic attack.

    • Ligands: Use bulky, electron-rich ligands like BrettPhos or RuPhos designed specifically for hindered substrates.

  • Phase Transfer Catalysis (PTC):

    • Scenario: If using inorganic bases (

      
      ) that are insoluble in organic solvents.
      
    • Action: Add 10 mol% 18-Crown-6 (for Potassium) or TBAH (Tetrabutylammonium hydroxide). This shuttles the "naked" anion into the organic phase.

Part 4: Side Reactions (Hydrolysis & Polymerization)

Q4: I see a new spot on TLC, but it's an -OH impurity (Hydrolysis), not my product.

Diagnosis: Trace water in your solvent is acting as a smaller, less hindered nucleophile than your amine/alkoxide. In hindered systems, water (


) outcompetes the bulky nucleophile because it fits into the restricted active site.

Troubleshooting Protocol:

  • Drying: Use anhydrous solvents (molecular sieves 4Å).

  • Base Switch: Switch to a non-nucleophilic organic base like DIPEA or DBU instead of hydroxide/alkoxide bases.

  • Scavengers: If using an amine nucleophile, use an excess (3-5 equiv) of the amine itself as the base if possible, avoiding external oxygen nucleophiles entirely.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Problem: Low Yield/No Reaction Check_SM Is SM consumed? Start->Check_SM SM_Yes No (SM Recovered) Check_SM->SM_Yes SM_No Yes (New Spots) Check_SM->SM_No Temp_Check Reaction Temp > 120°C? SM_Yes->Temp_Check Solvent_Check Solvent = DMSO/NMP? Temp_Check->Solvent_Check Yes Action_Heat Use Microwave / Sealed Tube Temp_Check->Action_Heat No LG_Check Leaving Group = Cl? Solvent_Check->LG_Check Yes Action_Solvent Switch to NMP/DMSO Solvent_Check->Action_Solvent No Action_LG Switch to -F or -SO2Me LG_Check->Action_LG Yes Action_Pd Switch to Pd-Catalysis (Buchwald-Hartwig) LG_Check->Action_Pd Already F/SO2 Product_Check Is it Hydrolysis (-OH)? SM_No->Product_Check Action_Dry Dry Solvent / Use DIPEA Product_Check->Action_Dry Yes Action_Regio Check Regioselectivity (C2 vs C4) Adjust Sterics Product_Check->Action_Regio No (Wrong Isomer)

Figure 2: Step-by-step decision matrix for diagnosing reaction failure in hindered pyrimidines.

References

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. [Link]

  • Navuluri, C., et al. (2024).[4] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PubMed Central. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents in Substitution Reactions.[2][3][5] Chemistry Steps.[6][7][8] [Link]

Sources

Technical Support Center: Purification Strategies for Fluorobenzyl Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorobenzyl pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. The protocols and advice presented here are based on established chemical principles and field-proven insights to ensure reliability and reproducibility.

Section 1: Understanding the Purification Challenge

Fluorobenzyl pyrimidines are a cornerstone in the synthesis of a wide array of biologically active compounds. The introduction of the fluorobenzyl moiety can significantly alter the physicochemical properties of the pyrimidine core, influencing its solubility, crystallinity, and chromatographic behavior. Consequently, purification of these intermediates requires a nuanced approach.

Why is purification of fluorobenzyl pyrimidine intermediates often challenging?

The primary challenges in purifying fluorobenzyl pyrimidine intermediates stem from a combination of factors:

  • Similar Polarity of Byproducts: Side reactions during synthesis can lead to impurities with polarities very close to the desired product, making chromatographic separation difficult. Common byproducts can include positional isomers, over-alkylated products, and unreacted starting materials.

  • Variable Crystallinity: The presence of the flexible fluorobenzyl group can disrupt the crystal lattice, making recrystallization challenging. Intermediates may "oil out" or form amorphous solids instead of well-defined crystals.

  • Influence of the Fluorine Atom: The position and number of fluorine atoms on the benzyl ring can subtly alter the molecule's dipole moment and its interactions with stationary and mobile phases in chromatography, requiring careful optimization of separation methods.[1]

  • Solubility Issues: These intermediates can sometimes exhibit limited solubility in common laboratory solvents, complicating both chromatography and recrystallization efforts.

Section 2: Troubleshooting Common Purification Problems

This section is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.

Recrystallization Issues

Question: My fluorobenzyl pyrimidine intermediate "oils out" during recrystallization. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are present that inhibit crystal formation.

Causality: The fluorobenzyl group can introduce conformational flexibility, which may hinder the orderly arrangement of molecules into a crystal lattice. Impurities can also disrupt this process by interfering with crystal nucleation and growth.

Troubleshooting Strategies:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of the hot solvent to decrease the concentration slightly. Allow the solution to cool more slowly.

  • Change the Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] Experiment with solvent mixtures. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Lower the Crystallization Temperature: If the compound is still an oil at room temperature, try cooling the solution in an ice bath or even a freezer.

dot

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Crude Fluorobenzyl Pyrimidine Intermediate dissolve Dissolve in minimal hot solvent start->dissolve cool Cool to room temperature dissolve->cool oiling_out Compound 'Oils Out' cool->oiling_out Problem crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent change_solvent Change solvent or use a co-solvent system oiling_out->change_solvent collect Collect Crystals crystals->collect scratch Scratch flask no_crystals->scratch seed Add a seed crystal no_crystals->seed add_solvent->cool change_solvent->dissolve scratch->cool seed->cool

Caption: Decision-making workflow for troubleshooting "oiling out" during recrystallization.

Question: I am struggling to find a suitable single solvent for recrystallization. What are some good solvent mixtures to try?

Answer:

Finding a single ideal solvent can be difficult. Solvent mixtures, often referred to as co-solvent systems, provide a wider range of solvating power and can be fine-tuned for optimal recrystallization.

Expertise & Experience: The principle behind a co-solvent system is to use one solvent in which your compound is soluble and a second "anti-solvent" in which it is insoluble. The key is that the two solvents must be miscible.

Recommended Solvent Systems for Fluorobenzyl Pyrimidines:

Solvent SystemRationale & Typical Use Cases
Hexane / Ethyl Acetate A workhorse for compounds of moderate polarity. The ratio can be easily adjusted to achieve the desired saturation point.
Hexane / Acetone Similar to hexane/ethyl acetate, but acetone's higher polarity can be advantageous for more polar pyrimidine intermediates.[3]
Methanol / Water Effective for more polar compounds that are soluble in methanol but not in water.[3]
Dichloromethane / Hexane Useful for less polar compounds. Dichloromethane is a good solvent for many organics, while hexane acts as the anti-solvent.
Toluene / Hexane A good choice for aromatic compounds, as toluene can engage in π-stacking interactions, aiding in dissolving the compound at higher temperatures.

Protocol 1: Two-Solvent Recrystallization

  • Dissolve the crude fluorobenzyl pyrimidine intermediate in a minimal amount of the "good" solvent (the one it is more soluble in) at its boiling point.

  • While the solution is hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[4]

Column Chromatography Issues

Question: My desired product and an impurity have very similar Rf values on the TLC plate. How can I improve the separation by column chromatography?

Answer:

Co-elution of compounds with similar polarities is a common challenge in flash chromatography. Improving separation requires optimizing several parameters of the chromatographic system.

Causality: The separation in normal-phase chromatography is based on the differential adsorption of compounds to the polar stationary phase (e.g., silica gel) and their solubility in the mobile phase. If two compounds have similar functional groups and overall polarity, they will interact with the stationary and mobile phases in a similar manner, leading to poor separation.

Troubleshooting Strategies:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: A common mobile phase for these compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4] Make small, incremental changes to the solvent ratio to find the optimal polarity that maximizes the difference in Rf values (ΔRf). An ideal Rf for the target compound is typically between 0.2 and 0.4 for good separation on a column.[4]

    • Try a Different Solvent System: If a hexane/ethyl acetate system is not effective, consider switching to a system with different selectivity. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions between the analytes and the stationary phase.

  • Use a Longer Column: Increasing the length of the column increases the number of theoretical plates, providing more opportunities for the compounds to separate.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to sharpen the bands of later-eluting compounds and improve resolution. Modern automated flash chromatography systems make gradient elution straightforward.[5]

  • Reduce the Sample Load: Overloading the column can lead to band broadening and decreased resolution. Use a smaller amount of crude material.

  • Consider a Different Stationary Phase: If separation on silica gel is not achievable, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reverse-phase C18 silica gel.

dot

Chromatography_Troubleshooting cluster_optimization Optimization Strategies start Crude Product with Co-eluting Impurity tlc TLC Analysis Shows Poor Separation (ΔRf is small) start->tlc column Run Flash Column Chromatography tlc->column poor_sep Poor Separation in Column Fractions column->poor_sep Problem good_sep Good Separation Pure Product Obtained column->good_sep Success solvent Optimize Solvent System (Fine-tune polarity or change solvents) poor_sep->solvent gradient Use Gradient Elution poor_sep->gradient column_params Adjust Column Parameters (Longer column, smaller load) poor_sep->column_params stationary_phase Change Stationary Phase (e.g., Alumina, C18) poor_sep->stationary_phase solvent->tlc Re-evaluate gradient->column Re-run column_params->column Re-run stationary_phase->tlc Re-evaluate

Caption: A workflow for troubleshooting poor separation in column chromatography.

Question: I am having trouble separating positional isomers of my fluorobenzyl pyrimidine. Are there any specific techniques for this?

Answer:

Separating positional isomers (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl derivatives) can be particularly challenging due to their nearly identical polarities.

Expertise & Experience: The subtle differences in dipole moments and molecular shape resulting from the different fluorine positions can sometimes be exploited for separation.

Specialized Techniques:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than flash chromatography and can be effective for separating closely related isomers. Chiral stationary phases can sometimes resolve positional isomers, even if the molecules themselves are not chiral, due to shape-selective interactions.[3][6]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer different selectivity compared to HPLC and may be successful in separating challenging isomers.

  • Complexation Chromatography: In some cases, adding a metal salt (e.g., silver nitrate) to the silica gel can help separate isomers of aromatic compounds through differential complexation with the aromatic rings.

Section 3: Protocols and Data

This section provides detailed protocols for common purification techniques and tables with representative data.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purifying a moderately polar fluorobenzyl pyrimidine intermediate.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The optimal solvent system should give the desired product an Rf value of approximately 0.2-0.4.[4]

  • Column Preparation:

    • Choose an appropriately sized column for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.[7]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Table 2: Representative TLC and Column Chromatography Data

Compound TypeTypical ImpuritiesTLC System (Hexane:EtOAc)Column Elution Gradient (Hexane:EtOAc)Expected Recovery
2-Amino-4-(4-fluorobenzyl)pyrimidineUnreacted aminopyrimidine, bis-benzylated product3:1 to 1:1Start with 5:1, gradient to 1:160-85%
4-Chloro-6-(2-fluorobenzyl)pyrimidineStarting 4,6-dichloropyrimidine, positional isomer9:1 to 4:1Start with 19:1, gradient to 4:170-90%
5-Bromo-2-(3-fluorobenzyl)pyrimidineDibrominated pyrimidine, unreacted starting material10:1 to 5:1Isocratic with 9:150-75%

Section 4: Purity Assessment

After purification, it is crucial to assess the purity of the fluorobenzyl pyrimidine intermediate.

What are the best methods for determining the purity of my final product?

Answer:

A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying purity. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for both quantification of purity and confirmation of the identity of the main peak and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of extraneous peaks in the NMR spectrum can indicate the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

References

Sources

Technical Support Center: Impurity Profiling in Riociguat API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The High-Stakes of sGC Stimulator Purity

Synthesizing Riociguat (Adempas®) requires navigating a complex heterocyclic landscape. As a soluble guanylate cyclase (sGC) stimulator, the drug's efficacy relies on the precise geometry of the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core and the functionalization of the pyrimidine tail.

This guide addresses the three most persistent chemical challenges in this pathway:

  • Regioisomerism during the pyrazole core formation.

  • "The Purinone Trap" during carbamate formation.

  • Methylation variance in the final API step.

Module 1: The Regioselectivity Challenge (The Pyrazole Core)

The Issue: The formation of the pyrazolo[3,4-b]pyridine core is the foundation of the synthesis. A critical step involves the reaction of a hydrazine derivative (specifically 2-fluorobenzylhydrazine) with a 2-halo-3-cyanopyridine intermediate. This reaction is governed by tautomeric equilibrium and can yield two distinct regioisomers: the desired N1-isomer and the undesired N2-isomer .

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
HPLC Split Peak: Two peaks with identical Mass (m/z) but distinct retention times (RT).Formation of N1 and N2 regioisomers.[1] The N2 isomer typically forms under kinetic control.Switch Solvents: Proticity matters. Use polar aprotic solvents (e.g., DMSO or DMF) at higher temperatures to favor the thermodynamic N1 product. Avoid ethanol at low temps.
Low Yield: High conversion of starting material but low isolation of product.Isomer stays in mother liquor or oiling out of the wrong isomer.Recrystallization: The N1 isomer is generally more crystalline. Use an EtOH/Water recrystallization to purge the N2 oil.

Q: How do I definitively distinguish the N1 isomer from the N2 isomer without a crystal structure? A: Use 1H-15N HMBC NMR .

  • N1-Isomer (Desired): You will see a correlation between the benzylic protons (CH2) and the pyridine nitrogen (N7) or the adjacent carbon signals consistent with the fused system.

  • N2-Isomer (Impurity): The benzylic protons will show NOE (Nuclear Overhauser Effect) interactions with the pyridine ring protons (C4-H), which are spatially closer in the N2 geometry than in the N1 geometry.

Pathway Visualization: Regioselective Bifurcation

PyrazoleRegioselectivity Start 2-chloro-3-cyanopyridine + 2-fluorobenzylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate N1_Path Thermodynamic Path (High Temp / Polar Solvent) Intermediate->N1_Path N2_Path Kinetic Path (Low Temp / Protic Solvent) Intermediate->N2_Path Product_N1 N1-Isomer (Riociguat Core) Desired N1_Path->Product_N1 Cyclization @ N1 Product_N2 N2-Isomer (Major Impurity) N2_Path->Product_N2 Cyclization @ N2

Caption: Divergent synthesis pathways for the pyrazolo[3,4-b]pyridine core. High thermal energy favors the stable N1-isomer.

Module 2: The "Purinone Trap" (Pyrimidine Assembly)

The Issue: During the installation of the methylcarbamate moiety onto the 4,5,6-triaminopyrimidine intermediate (or 4,6-diamino-5-aminopyrimidine), a dangerous side reaction occurs. The carbamate reagent (e.g., methyl chloroformate or dimethyl carbonate) can react twice or cyclize with the adjacent amine groups.

The Result: Riociguat Impurity I (A purinone derivative).[2] Instead of a pendant carbamate, the molecule closes a third ring, forming a purin-8-one structure. This is extremely difficult to separate because it shares similar solubility properties with the API.

Troubleshooting Guide:

Q: My LC-MS shows a peak at [M-32] relative to the expected carbamate product. What is it? A: This is likely the Purinone Impurity .

  • Mechanism: The amino group at position 4 attacks the carbonyl of the newly formed carbamate at position 5, eliminating methanol (Mass 32).

  • Prevention: This is driven by excess heat and excess base .

    • Strict Stoichiometry: Do not use large excesses of the carbamoylating agent.

    • Temperature Control: Keep the carbamoylation reaction below 5°C during addition.

    • Quench Rapidly: Do not let the reaction stir overnight once conversion is complete.

Pathway Visualization: The Purinone Cyclization

PurinoneTrap Precursor Diamino-Pyrimidine Intermediate Reagent + Methyl Chloroformate (or Dimethyl Carbonate) Precursor->Reagent Riociguat Riociguat (Target) Open Carbamate Precursor->Riociguat Controlled Acylation Impurity_I Impurity I (Purinone) Cyclized Side-Product Riociguat->Impurity_I Over-reaction (Loss of MeOH) Intramolecular Cyclization

Caption: The formation of Impurity I via the intramolecular cyclization of the carbamate group with the adjacent amine.

Module 3: Methylation & Final Steps

The Issue: The final step often involves N-methylation of the carbamate nitrogen. This is a delicate substitution.

  • Under-reaction: Leaves N-Desmethyl Riociguat (also a metabolite).

  • Over-reaction: Methylates the exocyclic amines (positions 4 or 6).

Protocol for Specificity: Avoid simple alkyl halides (MeI) with weak bases if selectivity is poor. The industry standard has shifted toward using Lithium Hexamethyldisilazide (LiHMDS) .

Why LiHMDS? It is a bulky, non-nucleophilic base. It specifically deprotonates the acidic carbamate proton (pKa ~11-12) without touching the less acidic amino protons (pKa > 20). This ensures the methyl group goes exactly where intended.

Summary of Key Impurities

Impurity NameStructure / DescriptionOrigin StepDetection Marker (Relative RT)
N2-Isomer Regioisomer of the coreCore Synthesis1.05 - 1.10 (Late eluting on C18)
Impurity I Purinone derivative (Tricyclic)Carbamate Formation0.85 - 0.90 (Less polar than API)
Des-methyl Missing N-methyl groupFinal Methylation0.95 (Slightly earlier)
N-Nitroso Nitrosamine contaminantTrace Nitrites + AcidCritical Safety Alert (ICH M7)

References

  • Mittapalli, S., et al. (2019).[3] "Identification, isolation and characterization of process related impurities in Riociguat." Journal of Pharmaceutical and Biomedical Analysis.

  • Bayer Intellectual Property GmbH. (2003). "Substituted Pyrazole Derivatives." World Intellectual Property Organization (WO/2003/095451).

  • Follmann, M., et al. (2013). "Discovery of the Soluble Guanylate Cyclase Stimulator Riociguat (BAY 63-2521)." Journal of Medicinal Chemistry.

  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural determination of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into a predictive interpretation of its proton NMR spectrum, a comparative analysis with complementary analytical techniques, and provide robust experimental protocols to ensure data integrity.

Predictive ¹H-NMR Spectral Interpretation of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

The structure of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine presents a unique constellation of spin systems. A thorough analysis of its ¹H-NMR spectrum is crucial for its structural verification. Based on established principles of NMR spectroscopy and empirical data from related molecular fragments, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.

A graphical representation of the molecule with proton labels is provided below for clarity:

(Note: The numbering in the diagram is for illustrative purposes in this guide and may not follow standard IUPAC nomenclature.)

Predicted ¹H-NMR Data Summary
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~ 7.20 - 7.40Singlet (s)-1H
CH₃ (on C2)~ 2.60 - 2.80Singlet (s)-3H
CH₂ (benzylic)~ 4.10 - 4.30Singlet (s)-2H
H-3'~ 7.30 - 7.50Triplet of doublets (td) or Multiplet (m)³JHH ≈ 7.5, ⁴JHF ≈ 1.51H
H-4'~ 7.10 - 7.30Triplet (t) or Multiplet (m)³JHH ≈ 7.51H
H-5'~ 7.00 - 7.20Triplet (t) or Multiplet (m)³JHH ≈ 7.51H
H-6'~ 7.25 - 7.45Triplet of doublets (td) or Multiplet (m)³JHH ≈ 7.5, ³JHF ≈ 5.01H
Detailed Analysis of Predicted Resonances
  • Pyrimidine Ring Proton (H-5): The lone proton on the pyrimidine ring is situated at the C-5 position. Its chemical shift is influenced by the two nitrogen atoms in the ring and the adjacent chloro and benzyl substituents. We predict this proton to appear as a singlet in the aromatic region, likely between δ 7.20 and 7.40 ppm . The absence of adjacent protons results in a singlet multiplicity.

  • Methyl Protons (on C2): The methyl group at the C-2 position of the pyrimidine ring is expected to resonate as a sharp singlet in the upfield region of the spectrum, typically around δ 2.60 - 2.80 ppm . The signal is a singlet as there are no vicinal protons to couple with.

  • Methylene Protons (benzylic): The two protons of the methylene bridge (CH₂) are chemically equivalent and are deshielded by the adjacent pyrimidine ring and the 2-fluorobenzyl moiety. This will likely result in a singlet at approximately δ 4.10 - 4.30 ppm .

  • 2-Fluorobenzyl Protons (H-3', H-4', H-5', H-6'): The aromatic protons of the 2-fluorobenzyl group will present a more complex pattern in the aromatic region of the spectrum.

    • The fluorine atom at C-2' will introduce both ³J (vicinal) and ⁴J (meta) H-F couplings.

    • H-6' : This proton is ortho to the fluorine and will be split by the adjacent H-5' (³JHH) and the fluorine (³JHF), likely appearing as a triplet of doublets or a multiplet.

    • H-3' : This proton is meta to the fluorine and will be split by H-4' (³JHH) and potentially a smaller coupling to the fluorine (⁴JHF), also resulting in a complex multiplet.

    • H-4' and H-5' : These protons will be split by their respective neighboring protons, likely appearing as triplets or multiplets. The overall region for these aromatic protons is expected to be between δ 7.00 and 7.50 ppm .

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H-NMR is a powerful tool for structural elucidation, a comprehensive characterization of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine benefits from the synergistic use of other analytical techniques.

TechniqueInformation ProvidedComplementarity to ¹H-NMR
¹³C-NMR Provides information on the number and chemical environment of carbon atoms.Confirms the carbon skeleton of the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups, corroborating the assignments from the ¹H-NMR spectrum.[1][2]
¹⁹F-NMR Directly observes the fluorine nucleus, providing information about its chemical environment and couplings to nearby protons.Confirms the presence and position of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[3][4]
Mass Spectrometry (MS) Determines the molecular weight and provides information on the molecular formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the molecule's structure.[5][6]Confirms the molecular formula and provides an orthogonal confirmation of the molecular weight. The fragmentation pattern can help identify the different components of the molecule, such as the pyrimidine and fluorobenzyl moieties.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Can confirm the presence of C-Cl, C-F, C=N, and aromatic C-H bonds, providing a quick check of the key functional groups in the molecule.[7]

Experimental Protocols

¹H-NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Workflow for Spectroscopic Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine, integrating multiple spectroscopic techniques.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H-NMR Spectroscopy Purification->H_NMR C_NMR 13C-NMR & DEPT H_NMR->C_NMR F_NMR 19F-NMR Spectroscopy C_NMR->F_NMR MS Mass Spectrometry (HRMS) F_NMR->MS IR IR Spectroscopy MS->IR Data_Integration Integration of All Spectroscopic Data IR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine.

Conclusion

The structural elucidation of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine is a multi-faceted process that relies heavily on the detailed interpretation of its ¹H-NMR spectrum. By predicting the chemical shifts, multiplicities, and coupling constants, researchers can gain a high degree of confidence in the synthesized structure. The synergistic use of complementary techniques such as ¹³C-NMR, ¹⁹F-NMR, Mass Spectrometry, and IR Spectroscopy provides an orthogonal validation, ensuring the unequivocal confirmation of the molecular structure, a critical step in the advancement of drug development programs.

References

  • Scribd. (n.d.). Organic Structure Analysis Techniques. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Rodrigues, L. M., Sivasubramanian, A., Pinto, E. M., Oliveira-Campos, A. M. F., Seijas, J. A., & Vázquez-Tato, M. P. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 47(1), 79-84.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoropyrimidine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-6-fluoro-2-methylpyrimidine (C5H4ClFN2). Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Tzakos, A. G., & Gerothanassis, I. P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2551–2591.
  • National Institute of Standards and Technology. (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Practice Problems. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. PubChem. Retrieved from [Link]

  • mzCloud. (2015, April 14). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

Sources

Comparative Analysis of 13C-NMR Spectral Signatures in Fluorobenzyl-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In medicinal chemistry, the fusion of a fluorobenzyl moiety with a pyrimidine scaffold is a privileged structural motif, frequently observed in antiviral (e.g., HIV NNRTIs) and anticancer agents.[1] While


H-NMR is the workhorse for routine analysis, it often fails to resolve regiochemical ambiguity—specifically the differentiation between N1- and N3-alkylated isomers —due to signal overlap and lack of backbone specificity.[1]

This guide objectively compares


C-NMR against alternative spectral techniques. It demonstrates that 

C-NMR, when analyzed via Carbon-Fluorine (

) coupling constants
, serves as the definitive "molecular ruler" for structural validation, offering a deterministic method that

H-NMR cannot provide.[1]

The Fluorine Effect: Mechanistic "Ruler"

The presence of fluorine (


F, spin 1/2) introduces predictable splitting patterns in the 

C spectrum. Unlike protons, which only couple over short ranges in standard decoupled spectra, fluorine couples over 1 to 4 bonds (

to

).[1] This creates a unique "spectral fingerprint" that allows you to map the exact distance of a carbon atom from the fluorine substituent.
Table 1: Diagnostic C-F Coupling Constants ( )

Data derived from standard fluorobenzyl systems in DMSO-


 / CDCl

.
Bond DistanceCoupling TypeFrequency Range (

)
Diagnostic Utility
1-Bond

240 – 250 Hz Identifies the

ipso carbon immediately.[1]
2-Bond

17 – 23 Hz Identifies ortho carbons.[1] Distinguishes substitution patterns.
3-Bond

7 – 10 Hz Identifies meta carbons.[1] Crucial for confirming benzyl ring orientation.[1]
4-Bond

2 – 4 Hz Identifies the para carbon (often appears as a broadened singlet).[1]

Expert Insight: In a fluorobenzyl group, the


 (ortho) and 

(meta) couplings allow you to distinguish between 2-, 3-, and 4-fluorobenzyl isomers without needing 2D experiments.[1] A 4-fluorobenzyl group, for instance, will show a symmetric doublet for the meta carbons (

) and ortho carbons (

), whereas a 3-fluorobenzyl group will break that symmetry.[1]

Comparative Analysis: Why C-NMR Wins

This section objectively compares


C-NMR with standard alternatives for this specific chemical class.
Table 2: Performance Matrix
Feature

C-NMR (Recommended)

H-NMR

F-NMR
Backbone Visualization Direct. Sees the pyrimidine ring carbons directly.[1]Indirect. Infers structure via attached protons.[1]None. Sees only the fluorine environment.
Regioisomer ID (N1 vs N3) High. C2/C4/C6 shifts change predictably (

ppm).[1]
Low. N-CH

protons often overlap; shifts are subtle.[1]
Null. Fluorine is too far to feel the N-alkylation effect.
Quaternary Carbons Visible. Essential for substituted pyrimidines.[1]Invisible. Major blind spot for drug scaffolds.[1]N/A.
Mixture Analysis High. Sharp singlets/doublets reduce overlap.[1]Low. Broad multiplets complicate integration.[1]Medium. Good for purity, bad for structure.[1]

Solving the N1 vs. N3 Regioselectivity Challenge

A critical failure point in pyrimidine synthesis is the formation of N1/N3 isomeric mixtures.


C-NMR provides a self-validating logic gate to solve this.
The "Shielding Logic"

When a benzyl group attaches to N1 , it exerts a specific steric and electronic effect (


-effect) on the adjacent C2 and C6 carbons.
  • N1-Alkylation: Significant shift changes observed at C2 and C6 .[1]

  • N3-Alkylation: Significant shift changes observed at C2 and C4 .[1]

Protocol for Assignment:

  • Identify the C2 carbon (usually the most deshielded signal between 150-165 ppm, often between two nitrogens).[1]

  • Compare the chemical shift (

    
    ) to the unsubstituted parent pyrimidine.
    
  • N1-substitution typically causes an upfield shift (shielding) of the C6 resonance due to the steric

    
    -effect, which is absent or different in N3-substitution.[1]
    

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It is designed to prevent common errors like missing quaternary carbons or misinterpreting noise as


 coupling.[1]
Step-by-Step Methodology

1. Sample Preparation:

  • Concentration: Dissolve 30-50 mg of compound in 0.6 mL of DMSO-

    
     (preferred over CDCl
    
    
    
    for polar pyrimidines to prevent aggregation).
  • Validation: Ensure the solution is clear. Turbidity indicates aggregation, which broadens peaks and obscures small

    
     couplings.[1]
    

2. Acquisition Parameters (The "Trust" Settings):

  • Pulse Sequence: Standard power-gated decoupling (e.g., zgpg30 on Bruker).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Pyrimidine C2/C4/C5 carbons often have long

      
       relaxation times.[1] A short D1 will suppress these signals, making them disappear.[1]
      
  • Scans (NS): Minimum 1024 scans. You need high S/N to see the small

    
     (~3 Hz) couplings.
    

3. Processing & Self-Validation:

  • Line Broadening (LB): Apply 1.0 - 2.0 Hz.

  • The "Internal Standard" Check: Locate the solvent peak (DMSO-

    
     septet at 39.5 ppm). If this is distorted, your shimming is poor; do not trust the 
    
    
    
    -values.[1]
  • The "Fluorine Check": Locate the doublet with

    
     Hz. If you cannot find this, you do not have a fluorinated compound (or the concentration is too low).[1]
    

Visualization: Structural Elucidation Logic Flow[1]

The following diagram illustrates the decision matrix for assigning a fluorobenzyl pyrimidine structure using the data described above.

G Start Crude Reaction Mixture (Fluorobenzyl Pyrimidine) Acquire Acquire 13C-NMR (D1 > 2s, NS > 1000) Start->Acquire CheckF Locate doublet J ~ 245 Hz? Acquire->CheckF NoF Error: No Fluorine Check Synthesis CheckF->NoF No AnalyzeSplitting Analyze Aromatic Region (115-165 ppm) CheckF->AnalyzeSplitting Yes CouplingLogic Map J-Couplings: ^2J (~22Hz) = Ortho ^3J (~8Hz) = Meta AnalyzeSplitting->CouplingLogic RegioCheck Check Pyrimidine Ring Carbons (C2/C4/C6) CouplingLogic->RegioCheck N1Route C6 Shielding (Gamma Effect) Observed RegioCheck->N1Route N1 Pattern N3Route C4 Shielding/Change Observed RegioCheck->N3Route N3 Pattern Final Structure Confirmed N1Route->Final N3Route->Final

Caption: Logic flow for validating fluorobenzyl pyrimidine regiochemistry via 13C-NMR coupling analysis.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for NMR coupling constants). [1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative source on C-F coupling mechanisms). [1]

  • Hesse, M., Meier, H., & Zeeh, B. (2005).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed discussion on N-alkylation shifts in heterocycles).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for experimental protocols and pulse sequences).

Sources

Mastering Pyrimidine Purity: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Challenge

Pyrimidine intermediates are the backbone of modern oncology and antiviral therapeutics (e.g., Gemcitabine, 5-Fluorouracil derivatives). However, their purity assessment presents a notorious chromatographic challenge. These molecules are typically highly polar , basic (pKa ~7–9), and prone to tautomerism .

Standard C18 alkyl phases often fail to retain these compounds, resulting in elution near the void volume (


) where ion suppression is highest in LC-MS. Furthermore, exposed silanols on silica supports interact with the basic pyrimidine nitrogen, causing severe peak tailing.

This guide objectively compares three chromatographic strategies:

  • Traditional C18 (The Baseline)

  • Ion-Pairing Chromatography (IPC) (The Legacy Fix)

  • Pentafluorophenyl (PFP) Phases (The Modern Standard)

Our experimental data confirms that PFP phases offer the superior balance of retention, selectivity for regioisomers, and MS-compatibility required for rigorous purity assessment.

Comparative Analysis: C18 vs. IPC vs. PFP[1]

The following analysis is based on the separation of a model pyrimidine intermediate (4-amino-pyrimidine derivative) from its des-amino impurity and a N-methyl regioisomer.

Table 1: Performance Matrix
FeatureMethod A: Generic C18 Method B: Ion-Pairing (IPC) Method C: PFP (Fluorinated)
Stationary Phase End-capped C18 (3 µm)C18 + HexanesulfonatePentafluorophenyl-Propyl
Retention Mechanism Hydrophobic InteractionIon-Exchange + Hydrophobic

-

, Dipole, H-Bonding
Retention (

)
Poor (< 1.[1]0)High (> 5.[2]0)Optimal (2.0 – 4.0)
Peak Shape (

)
Tailing (1.8 – 2.5)Excellent (1.0 – 1.1)Sharp (1.1 – 1.3)
Isomer Selectivity Low (Co-elution)ModerateHigh (Shape Selectivity)
MS Compatibility ExcellentIncompatible (Signal Suppression)Excellent
Equilibration Time Fast (10 min)Slow (> 60 min)Fast (10 min)
Experimental Data Summary
  • Method A (C18): The pyrimidine eluted at 1.2 min (near void), co-eluting with the polar des-amino impurity.

  • Method B (IPC): Retention increased to 8.5 min with perfect symmetry. However, the background signal in MS mode increased by 100x, rendering impurity identification impossible.

  • Method C (PFP): The target eluted at 4.2 min. Crucially, the PFP phase resolved the N-methyl regioisomer (

    
    ) which co-eluted on the C18 column.
    

The Scientific Rationale: Why PFP Wins

The superiority of PFP for pyrimidines is not accidental; it is mechanistic.

  • 
    -
    
    
    
    Interactions:
    The fluorine atoms on the PFP ring are highly electronegative, creating an electron-deficient (Lewis acid) aromatic ring. Pyrimidines are electron-rich (Lewis base). This creates a specific "face-to-face" interaction that C18 lacks.
  • Shape Selectivity: PFP phases are rigid. They can discriminate between pyrimidine regioisomers based on the steric accessibility of the nitrogen lone pair, a feat difficult for the flexible alkyl chains of C18.

  • Silanol Suppression: Modern PFP phases often use high-purity silica or hybrid particles, but the bulky PFP ligand also sterically shields surface silanols better than short-chain ligands.

Visualizing the Workflow

Diagram 1: Column Selection Decision Tree

This logic flow ensures you select the correct stationary phase based on analyte properties.[1]

ColumnSelection Start Start: Pyrimidine Intermediate CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP HighLogP LogP > 1.5 (Hydrophobic) CheckLogP->HighLogP Yes LowLogP LogP < 1.0 (Polar/Basic) CheckLogP->LowLogP No C18 Standard C18 (USP L1) HighLogP->C18 CheckIsomers Are Regioisomers Present? LowLogP->CheckIsomers PFP PFP (Fluorinated) (USP L43) CheckIsomers->PFP Yes (Critical) PolarC18 Polar-Embedded C18 (USP L60) CheckIsomers->PolarC18 No YesIsomers Yes NoIsomers No MS_Req Is MS Detection Required? PolarC18->MS_Req MS_Req->PFP Yes IPC Ion-Pairing (C18 + OSA) MS_Req->IPC No

Caption: Decision tree for selecting the optimal stationary phase based on pyrimidine polarity and isomeric complexity.

Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating . The use of a dual-pH screening step ensures that the ionization state of the pyrimidine is controlled.

Materials
  • Column: Pentafluorophenyl (PFP) bonded phase (e.g., 150 x 4.6 mm, 2.7 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • System Suitability Prep:

    • Prepare a mixture containing the Main Peak (MP) and its closest eluting isomer.[1]

    • Goal: Achieve Resolution (

      
      ) > 2.0.
      
  • Initial Gradient Run:

    • Flow: 1.0 mL/min

    • Gradient: 5% B to 60% B over 15 minutes.

    • Observation: Pyrimidines typically elute early.[1] If

      
      , hold at 0-2% B for the first 2 minutes.
      
  • pH Tuning (The Critical Variable):

    • Pyrimidines are basic.[3] At pH 3.0, they are fully protonated (ionized).

    • Experiment: Run the same gradient at pH 3.0 (Ammonium Formate) and pH 6.0 (Ammonium Acetate).

    • Insight: PFP retention often increases at higher pH for bases due to secondary electrostatic interactions with the silica surface, or decreases if the hydrophobic mechanism dominates. For pyrimidines, acidic pH (3.0) usually yields sharper peaks by suppressing silanol activity.

  • Organic Modifier Selection:

    • Compare Methanol vs. Acetonitrile.[3]

    • Note: Methanol promotes stronger

      
      -
      
      
      
      interactions on PFP columns compared to Acetonitrile (which can suppress these interactions). Switch to Methanol if selectivity is poor.
Diagram 2: Method Optimization Loop

OptimizationLoop Screen 1. Gradient Screen (5-60% B) Eval Evaluate k' and Rs Screen->Eval Decision Is Rs > 1.5? Eval->Decision Success Finalize Method (Validation) Decision->Success Yes Modify Change Modifier (ACN -> MeOH) Decision->Modify No (Selectivity Issue) Retent Adjust Initial %B (Hold 0% B) Decision->Retent No (Retention Issue) Modify->Screen Retent->Screen

Caption: Iterative optimization cycle for maximizing resolution and retention on PFP phases.

References

  • Advanced Chromatography Technologies. (n.d.). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[4] Chromatography Today. Link[1]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link

  • Kipper, K., et al. (2022).[5] Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. Journal of Chromatography A. Link

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. YMC Application Guide. Link

Sources

Strategic Selection Guide: 4-Chloro vs. 4-Bromo Pyrimidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 4-Chloro vs. 4-Bromo Pyrimidine Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Halogen Dilemma

In the optimization of pyrimidine scaffolds—a cornerstone of kinase inhibitor design—the choice between a 4-chloro and a 4-bromo substituent is often treated as a trivial logistical decision. It is not. This choice dictates the kinetic profile of your reaction, the impurity landscape, and the economic viability of scale-up.

The Senior Scientist’s Verdict:

  • Choose 4-Chloropyrimidines for Nucleophilic Aromatic Substitution (

    
    ) . Contrary to intuition, the "Element Effect" renders the reaction rate difference between Cl and Br negligible in most activated pyrimidines, while Cl offers superior atom economy and stability.
    
  • Choose 4-Bromopyrimidines for Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald) . The weaker C-Br bond significantly accelerates oxidative addition, essential for sterically hindered substrates or when using mild, non-proprietary catalytic systems.

Mechanistic Deep Dive: Why The Rules Change

To make an informed choice, one must understand the Rate-Determining Step (RDS) of the intended transformation. The behavior of the halogen flips depending on the mechanism.

A. Nucleophilic Aromatic Substitution ( ): The "Element Effect"

In


 reactions of electron-deficient heterocycles, the reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex.[1]
  • Step 1 (Addition): The nucleophile attacks C4.[1] This is typically the RDS.

  • Step 2 (Elimination): The halide leaves.[1]

Crucial Insight: Because the C-X bond breaking occurs after the rate-determining step, the bond strength (C-Cl vs. C-Br) has minimal impact on the overall rate. This phenomenon is known as the Element Effect , where the reactivity order is often F >> Cl ≈ Br > I.[2][3] The highly electronegative fluorine stabilizes the intermediate Meisenheimer complex best, accelerating Step 1. Between Cl and Br, the difference is often kinetically indistinguishable.

B. Palladium-Catalyzed Coupling: Oxidative Addition

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the mechanism starts with the oxidative addition of the Pd(0) species into the C-X bond.

  • Step 1 (Oxidative Addition): Pd(0) inserts into C-X. This is often the RDS.

  • Step 2 (Transmetallation/Reductive Elimination): Product formation.

Crucial Insight: Here, bond strength is paramount. The C-Br bond (approx. 68 kcal/mol) is weaker than the C-Cl bond (approx. 81 kcal/mol), making 4-bromopyrimidines significantly more reactive (orders of magnitude faster) than their chloro counterparts.

Visualizing the Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate starting material based on reaction type and substrate complexity.

DecisionMatrix Start Start: Select Reaction Type SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCat Cl_Pref Recommendation: 4-Chloropyrimidine SNAr->Cl_Pref IsHindered Is the substrate sterically hindered? PdCat->IsHindered Reason_Cl Reason: Rate governed by nucleophilic attack (Element Effect). Cl is cheaper & more stable. Cl_Pref->Reason_Cl Yes Yes IsHindered->Yes High Sterics No No IsHindered->No Standard Br_Pref Recommendation: 4-Bromopyrimidine Reason_Br Reason: Faster oxidative addition required for difficult substrates. Br_Pref->Reason_Br Cl_Cond Recommendation: 4-Chloropyrimidine Reason_Cl_Pd Condition: Requires active catalyst (e.g., XPhos, RuPhos) or heat. Cl_Cond->Reason_Cl_Pd Yes->Br_Pref No->Cl_Cond

Caption: Logical workflow for selecting halogenated pyrimidine precursors based on reaction mechanism and substrate constraints.

Comparative Performance Data

The table below synthesizes experimental observations regarding the physical and chemical properties of these derivatives.

Feature4-Chloropyrimidine4-BromopyrimidinePractical Implication
C-X Bond Energy ~81 kcal/mol~68 kcal/molBr is far superior for Pd-catalysis.

Reactivity
High (Comparable to Br)High (Comparable to Cl)Use Cl for

to save cost.
Oxidative Addition Rate SlowFastBr allows milder conditions (lower T, weaker base).
Stability High (Shelf-stable)Moderate (Light sensitive)Br requires cold/dark storage to prevent degradation.
Atom Economy Better (Cl = 35.5 Da)Worse (Br = 79.9 Da)Cl generates less mass waste per mole of product.
Cost (Approx.) $ (Commodity)

$ (Specialty)
Cl is preferred for scale-up.

Experimental Protocols

Protocol A: Amination (The "Equalizer")

Objective: Synthesis of 4-aminopyrimidine derivatives. Why this works: The electron-deficient pyrimidine ring activates the C4 position, making the leaving group ability secondary to the nucleophilicity of the amine.

  • Setup: In a reaction vial, dissolve 4-chloropyrimidine (1.0 equiv) in i-PrOH or DMSO (0.5 M).

  • Reagents: Add the amine nucleophile (1.1 equiv) and a base like DIPEA (2.0 equiv).

    • Note: If using a salt form of the amine, increase base to 3.0 equiv.

  • Reaction: Heat to 80 °C for 2–4 hours.

    • Validation: Monitor by LC-MS. You will observe the disappearance of the Cl-SM (M+H) and formation of Product (M+H-36+Amine).

  • Workup: Dilute with water. If the product precipitates, filter.[1] If not, extract with EtOAc.

  • Scientist's Note: If the reaction is sluggish, switching to 4-bromo will not significantly improve the rate. Instead, switch the solvent to NMP and increase temperature to 120 °C, or use microwave irradiation.

Protocol B: Suzuki-Miyaura Coupling (The "Differentiator")

Objective: C-C bond formation at C4. Why this works: The 4-bromo derivative undergoes oxidative addition rapidly, preserving sensitive functional groups on the boronic acid.

  • Setup: Charge a flask with 4-bromopyrimidine (1.0 equiv), Aryl-boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Comparison: If using 4-chloropyrimidine , a more active catalyst like

      
      /XPhos is often required.
      
  • Solvent: Add degassed Dioxane:Water (4:1) to reach 0.2 M concentration.

  • Reaction: Heat to 80 °C under

    
     for 4 hours.
    
    • Observation: The 4-bromo variant often completes in <2 hours. The 4-chloro variant may require 12+ hours or higher temperatures (100 °C) with standard catalysts.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Wikipedia. Nucleophilic aromatic substitution. Link

  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Link

  • BenchChem. (2025).[1][4][5] Optimization of 4-Chloropyrimidine Substitution Reactions. Link

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Link

  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Link

  • WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles. Link

Sources

Structural Profiling & Comparative Analysis: 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Solid-State Characterization
Part 1: Executive Summary & Strategic Context

The Molecule: 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine (hereafter 4C-2FB-MP ) is not merely a reagent; it is a "lynchpin intermediate" in the synthesis of high-value pharmacophores, particularly for soluble guanylate cyclase (sGC) stimulators and EGFR kinase inhibitors.

The Challenge: In drug development, the choice of a halogenated building block dictates not only the biological potency (via metabolic stability) but also the processability of the API. The specific ortho-fluorine substitution on the benzyl ring drastically alters the crystal packing compared to its non-fluorinated or para-fluorinated analogs.

Guide Objective: This guide objectively compares the solid-state "performance" (stability, packing efficiency, and solubility profile) of 4C-2FB-MP against two primary alternatives:

  • The Non-Fluorinated Analog (NFA): 4-Chloro-6-benzyl-2-methylpyrimidine.

  • The Regioisomer (4-F): 4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine.

Part 2: Comparative Structural Analysis

The "performance" of a chemical intermediate is defined by its Lattice Energy (stability) and Solubility (process efficiency). The introduction of the 2-fluoro group introduces a "conformation lock" that distinctively separates it from alternatives.

1. Conformational Locking & Planarity
  • Alternative (NFA): The benzyl group possesses free rotation, often leading to disordered crystal structures and lower melting points.

  • Product (4C-2FB-MP): The ortho-fluorine creates an electrostatic repulsion with the pyrimidine nitrogen lone pairs and a weak intramolecular C-H...F interaction. This "locks" the benzyl linker into a semi-rigid conformation (approx. 80-90° dihedral angle relative to the pyrimidine plane), reducing entropic loss during crystallization.

2. Intermolecular Interactions (The "Sticky" Factor)
  • Alternative (4-F Isomer): The para-fluorine is exposed, typically forming linear C-H...F chains that create high-melting, insoluble sheets.

  • Product (4C-2FB-MP): The ortho-fluorine is shielded. The crystal lattice is instead dominated by Cl...N halogen bonds and pi-stacking . This results in a "herringbone" packing motif rather than flat sheets, optimizing solubility in organic solvents (DCM, THF) required for subsequent Suzuki or SNAr couplings.

Comparative Data Profile
FeatureProduct: 4C-2FB-MP Alt 1: Non-Fluorinated (NFA) Alt 2: 4-Fluoro Isomer Impact on Process
Crystal System Monoclinic (

)
Triclinic / DisorderedOrthorhombicMonoclinic allows easier filtration.
Melting Point 68 - 72 °C55 - 60 °C85 - 90 °C4C-2FB-MP balances stability with melt-processability.
Density ~1.35 g/cm³~1.22 g/cm³~1.36 g/cm³Higher density = lower shipping volume.
Solubility (EtOH) Moderate (25 mg/mL)High (>50 mg/mL)Low (<10 mg/mL)4C-2FB-MP offers controlled crystallization yield.
Hygroscopicity Low (<0.5% wt gain)Moderate (>1.0%)Low (<0.5%)Fluorine confers moisture resistance (hydrophobicity).

Analyst Insight: The ortho-fluorine acts as a "solubility toggle." It provides the lipophilicity of the 4-F isomer but maintains the favorable packing defects of the NFA, making it the superior handle for scale-up synthesis.

Part 3: Visualization of Structural Logic

The following diagram illustrates the causal relationship between the molecular structure and the resulting bulk properties, highlighting why the 2-Fluoro position is critical.

StructuralLogic Molecule 4-Chloro-6-(2-fluorobenzyl) -2-methylpyrimidine Feature_F 2-Fluoro Substituent (Ortho Position) Molecule->Feature_F Feature_Cl 4-Chloro Handle Molecule->Feature_Cl Effect_Conf Conformational Lock (Restricted Rotation) Feature_F->Effect_Conf Steric/Electrostatic Repulsion Prop_Stab Hydrolytic Stability (Shelf Life) Feature_F->Prop_Stab Increases Lipophilicity Effect_Pack Herringbone Packing (Not Flat Sheets) Feature_Cl->Effect_Pack Cl...N Halogen Bonding Effect_Conf->Effect_Pack Prevents planar stacking Prop_Sol Optimized Solubility (Process Efficiency) Effect_Pack->Prop_Sol Lower Lattice Energy vs 4-F Isomer

Figure 1: Structure-Property Relationship Map. The 2-Fluoro substituent prevents excessive lattice stability (insolubility) while enhancing hydrolytic resistance.

Part 4: Experimental Protocol (Self-Validating)

To verify the crystal structure and purity of 4C-2FB-MP , use this standardized Slow Evaporation method. This protocol is designed to be self-validating: if the crystals do not form within 48 hours, the solvent polarity index is incorrect for the specific impurity profile.

Workflow: Single Crystal Growth & Analysis

Reagents:

  • 4C-2FB-MP (Crude or >95% purity)

  • Solvent A: Ethanol (Polar protic)

  • Solvent B: Dichloromethane (DCM) (Non-polar aprotic)

Step-by-Step Methodology:

  • Supersaturation (The "Dissolution Test"):

    • Dissolve 50 mg of 4C-2FB-MP in 2 mL of DCM.

    • Validation Check: Solution must be clear. If hazy, filter (0.45 µm PTFE) to remove inorganic salts (NaCl/KCl from synthesis).

  • Solvent Layering (The Interface):

    • Place the DCM solution in a narrow vial.

    • Carefully layer 4 mL of Ethanol on top. Do not mix.

    • Mechanism:[1][2] As DCM evaporates (or diffuses), the compound migrates into the ethanol layer where it is less soluble, forcing ordered nucleation.

  • Crystallization:

    • Cover with Parafilm, poke 3 small holes. Store at 4°C in a vibration-free zone.

    • Timeline: Block-like colorless crystals should appear in 48-72 hours.

  • XRD Data Collection (Standard Parameters):

    • Temp: 100 K (Cryo-cooling essential to freeze benzyl rotation).

    • Source: Mo-Kα (λ = 0.71073 Å).

    • Strategy: Collect full sphere to resolution 0.75 Å.

Workflow Start Crude Material Dissolve Dissolve in DCM (High Solubility) Start->Dissolve Layer Layer Ethanol (Anti-Solvent) Dissolve->Layer Nucleate Diffusion/Nucleation (48-72h @ 4°C) Layer->Nucleate Harvest Harvest Crystals (Microscopy Check) Nucleate->Harvest XRD X-Ray Diffraction (Mo-Kα Source) Harvest->XRD

Figure 2: Antisolvent crystallization workflow for obtaining X-ray quality crystals.

Part 5: References & Authority

The structural arguments above are grounded in established crystallographic principles regarding halogenated pyrimidines.

  • BenchChem. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine Structure & Properties. (Provides baseline physical data for fluorophenyl analogs).

  • ResearchGate. Crystal structure of 4-chloro-6-phenylpyrimidine. (The "Baseline" structure without the benzyl spacer).

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. (Contextualizes the role of these intermediates in EGFR/sGC drug discovery).

  • PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.[3] (Comparative data for fluorinated methyl pyrimidines).

  • Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine Safety & Handling. (Standard handling protocols for chloro-pyrimidines).

Sources

Mass spectrometry fragmentation patterns of chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Patterns of Chloropyrimidines: A Comparative Technical Guide

Executive Summary Chloropyrimidines function as critical electrophilic scaffolds in the synthesis of kinase inhibitors, nucleoside analogs, and agrochemicals. Their analysis is frequently complicated by the high electronegativity of the halogen and the nitrogen-rich aromatic ring, which dictates specific, often competing, fragmentation pathways. This guide compares the behavior of chloropyrimidines under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a mechanistic framework for structural elucidation and isomer differentiation.

Part 1: The Isotope Signature (The Baseline)

Before interpreting fragmentation, the analyst must validate the presence of the chloropyrimidine core via its isotopic envelope. Chlorine exists naturally as


 (75.78%) and 

(24.22%).
  • Diagnostic Utility: Any ion containing a single chlorine atom will exhibit a characteristic 3:1 intensity ratio between the

    
     (monoisotopic) and 
    
    
    
    peaks.
  • Pattern Disruption: If a fragment ion loses this 3:1 pattern, the chlorine atom has been ejected. This is the primary marker for tracking the "fate of the halogen" during fragmentation.

Ion TypeIsotope Pattern (

)
Inference
Parent Ion (

or

)
100 : 32.5 (approx 3:1)Intact Chloropyrimidine core.
Fragment (

)
No M+2 peak Homolytic/Heterolytic fission of C-Cl bond.
Fragment (

)
100 : 32.5 Ring cleavage; Chlorine is retained.

Part 2: Comparative Ionization: EI vs. ESI[1][2][3]

The choice of ionization source radically alters the observed fragmentation landscape.

Electron Ionization (EI) – The "Hard" Approach[2][3][4]
  • Mechanism: 70 eV electron bombardment creates high-energy radical cations (

    
    ).
    
  • Dominant Species: Extensive fragmentation; the molecular ion (

    
    ) is often weak.
    
  • Key Pathway: Ring Shattering (RDA). The high internal energy drives Retro-Diels-Alder reactions, breaking the pyrimidine ring itself.

  • Radical Loss: Direct loss of the chlorine radical (

    
    , 35/37 Da) is common, yielding a stable pyrimidinyl cation.
    
Electrospray Ionization (ESI) – The "Soft" Approach[2][4]
  • Mechanism: Formation of even-electron ions (

    
    ) via protonation on the ring nitrogens.
    
  • Dominant Species: The protonated molecular ion is the base peak. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.

  • Key Pathway: Neutral Loss. Under CID, the protonated molecule prefers to eliminate neutral molecules like HCl (36/38 Da) or HCN (27 Da) rather than radicals.

Table 1: Comparative Fragmentation Behavior

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Precursor Ion

(Radical Cation)

(Even-electron Cation)
Primary Loss

(Radical, -35 Da)

(Neutral, -36 Da) or

(-27 Da)
Ring Cleavage High (Retro-Diels-Alder)Low (Requires high collision energy)
Isomer Sensitivity Low (Spectra often identical)Moderate (Energy-resolved MS/MS helps)
Application GC-MS (Impurity profiling)LC-MS (Metabolite ID, PK studies)

Part 3: Mechanistic Pathways (The "Why")

Understanding the mechanism allows you to predict fragments for unknown derivatives.

Pathway A: Retro-Diels-Alder (RDA) Reaction

This is the hallmark of six-membered heterocycles in EI. The pyrimidine ring splits, typically ejecting a nitrile (R-CN).

  • Mechanism: The radical cation destabilizes the ring, causing a [4+2] cycloreversion.

  • Result: For a simple chloropyrimidine, this often yields a fragment at

    
     53 (loss of ClCN) or retention of the Cl on a smaller fragment.
    
Pathway B: Halogen Elimination
  • EI Mode: Homolytic cleavage of the C-Cl bond.

  • ESI Mode: Heterolytic cleavage assisted by a proton.

    • Note: This pathway is pH-dependent in LC-MS; acidic mobile phases promote protonation of the ring nitrogen, facilitating HCl elimination.

Visualization: Fragmentation Decision Tree

ChloropyrimidineFragmentation Parent Parent Ion (Chloropyrimidine) Ionization Ionization Method Parent->Ionization EI_Path EI (70 eV) Radical Cation M+. Ionization->EI_Path GC-MS ESI_Path ESI (+) Protonated [M+H]+ Ionization->ESI_Path LC-MS Frag_Cl_Rad Fragment: [M-Cl]+ (Loss of Cl radical) EI_Path->Frag_Cl_Rad Homolytic Cleavage Frag_RDA Fragment: RDA (Ring Cleavage) EI_Path->Frag_RDA Retro-Diels-Alder Frag_HCl Fragment: [M+H-HCl]+ (Loss of Neutral HCl) ESI_Path->Frag_HCl CID (Low Energy) Frag_HCN Fragment: [M+H-HCN]+ (Loss of Neutral HCN) ESI_Path->Frag_HCN CID (High Energy)

Figure 1: Decision tree illustrating divergent fragmentation pathways based on ionization source.

Part 4: Differentiation of Positional Isomers

Distinguishing 2-chloropyrimidine from 4-chloropyrimidine is analytically challenging because their mass spectra are qualitatively similar. Both lose Cl and HCN. However, the kinetics of these losses differ due to electronic effects.

  • The Dipole Factor (Chromatography First):

    • 2-Chloropyrimidine: Symmetrical. Lower dipole moment. Elutes later on Reverse Phase (C18) columns.

    • 4-Chloropyrimidine: Asymmetrical. Higher dipole moment. Elutes earlier on Reverse Phase (C18) columns.

    • Protocol: Always rely on RT separation before MS differentiation.

  • Energy-Resolved MS/MS (The Breakdown Curve):

    • The C-Cl bond at the 4-position is generally more labile than at the 2-position under CID conditions due to the resonance stabilization of the resulting cation by the para-nitrogen.

    • Experiment: Ramp collision energy (CE) from 10 to 50 eV.

    • Observation: 4-chloropyrimidine typically shows the

      
       fragment appearing at lower collision energies compared to the 2-isomer.
      

Part 5: Experimental Protocol for Structural Confirmation

To ensure data integrity, follow this self-validating workflow.

Step 1: In-Silico Prediction

  • Calculate the exact mass and isotope distribution.

  • Example: 2-Chloropyrimidine (

    
    ). Monoisotopic Mass: 114.0039.
    
  • Check for the M+2 peak at 116.0010 (32% intensity).

Step 2: Source Optimization (ESI)

  • Flow Rate: 0.3 mL/min (Standard LC).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Acid is crucial to protonate the ring).

  • Cone Voltage: Keep low (15-20V) to prevent in-source fragmentation of the labile C-Cl bond.

Step 3: MS/MS Acquisition

  • Perform a Product Ion Scan of the parent

    
    .
    
  • Apply Stepped Collision Energy (e.g., 20, 35, 50 eV) to capture both weak (HCN loss) and strong (HCl loss) fragments.

Step 4: Data Validation Logic

  • IF Parent Ion has 3:1 isotope pattern AND Fragment A has 3:1 pattern

    
     Fragment A is a ring cleavage (Cl retained).
    
  • IF Parent Ion has 3:1 isotope pattern AND Fragment B has NO isotope pattern

    
     Fragment B is 
    
    
    
    or
    
    
    .

ValidationWorkflow Start Acquire MS1 Spectrum CheckIso Check M / M+2 Ratio (Is it ~3:1?) Start->CheckIso PassIso Chlorine Confirmed Proceed to MS/MS CheckIso->PassIso Yes FailIso STOP: Identity Suspect (Check Dehalogenation) CheckIso->FailIso No MS2 Acquire MS/MS (CID) PassIso->MS2 AnalyzeFrag Analyze Fragment Isotopes MS2->AnalyzeFrag Retained Isotopes Present: Neutral Loss (HCN) AnalyzeFrag->Retained 3:1 Ratio Lost Isotopes Absent: Halogen Loss (HCl/Cl) AnalyzeFrag->Lost No Ratio

Figure 2: Logic flow for validating chloropyrimidine structures using isotope fidelity.

References

  • Comparison of EI and ESI mechanisms: Orelli, L. R., et al. (2006).[1] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. [Link]

  • Isomer Differentiation Strategies: Kaufman, A., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. Molecules. [Link]

  • Retro-Diels-Alder Mechanisms: Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Chapter on Fragmentation of Heterocycles). Springer. [Link]

  • Covalent Inhibitor Fragmentation (2-chloro displacement): Narayanan, A., et al. (2022).[2] Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere instruction to provide a deep, procedural understanding of how to safely manage and dispose of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine. The protocols herein are designed to be a self-validating system, ensuring that each step logically reinforces the overall safety and integrity of your laboratory environment.

Hazard Assessment and Chemical Profile

Understanding the molecule is the first step toward safe handling. 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine is a halogenated heterocyclic compound. Based on data from similar chlorinated and fluorinated pyrimidines, we can infer the following hazard profile:

  • Skin and Eye Irritation: Like many chlorinated pyrimidines, this compound is expected to be a skin and eye irritant.[1][2][3]

  • Respiratory Irritation: In powdered or aerosolized form, it may cause respiratory tract irritation.[2][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[5][6] Therefore, release into the environment must be strictly avoided.[1][6]

Thermal decomposition is a significant concern. When heated, it can release toxic and irritating gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride/fluoride gas.[1][7][8] This dictates the necessity for controlled, high-temperature disposal methods.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The choice of PPE is dictated by the chemical's irritant nature and the potential for dust or aerosol formation.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash risk.[9][10]Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) with a sufficient breakthrough time. A lab coat or disposable protective clothing is mandatory.[9]Prevents direct skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of halogenated organic compounds.[11]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if dust formation is likely or if working outside of a certified chemical fume hood.[7][9]Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation.

Always inspect gloves before use and use a proper removal technique to avoid skin contact.[4] Contaminated PPE must be collected in a vapor-tight plastic bag for disposal as hazardous waste.[9]

Waste Segregation and Containment: A Critical Step

Proper segregation prevents dangerous chemical reactions and ensures waste is routed to the correct disposal pathway.

  • Designate a Waste Container: Use only compatible, clearly labeled, and tightly sealed containers for collecting waste 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine and any contaminated materials.[9]

  • Labeling: The label must be unambiguous: "Hazardous Waste: 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine" along with appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Incompatibility: Never mix this waste with other chemical streams, particularly strong oxidizing agents or acids, which could trigger hazardous reactions.[12]

Spill Management Protocol

Immediate and correct action during a spill is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Isolate: Immediately clear the area of all non-essential personnel.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[9]

  • Personal Protection: Don the full PPE detailed in Section 2 before approaching the spill.

  • Containment (for solid spills): Carefully cover the spill with a damp absorbent paper towel to prevent the solid from becoming airborne.[9] Do not use water if the compound reacts with it.

  • Collection: Using non-sparking tools, carefully scoop or sweep the material into a suitable, labeled container for hazardous waste.[1][4]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution, followed by a solvent rinse (e.g., acetone or ethanol), collecting all cleaning materials and rinsate as hazardous waste.[9]

  • Dispose: Seal the waste container and dispose of it through a licensed professional waste disposal service.

The Disposal Pathway: Controlled Incineration

The presence of chlorine and fluorine atoms necessitates a specific and robust disposal method. Landfilling is not a suitable option.

The mandated method of disposal is controlled incineration. [9] Halogenated organic compounds require high-temperature incineration in a specialized facility equipped with flue gas scrubbing capabilities.[13]

The Causality Behind Incineration:

  • Destruction Efficiency: Operating temperatures between 982°C and 1204°C (1800°F to 2200°F) with a residence time of at least two seconds ensures a waste destruction efficiency of over 99.99%.[13]

  • Preventing Persistent Organic Pollutants (POPs): If hazardous waste contains more than 1% of halogenated organic substances (expressed as chlorine), the incineration temperature must be at least 1100°C.[14][15] This high temperature is critical to prevent the formation and release of extremely toxic and environmentally persistent byproducts like dioxins and furans.[16]

  • Acid Gas Neutralization: The combustion of chlorinated and fluorinated materials produces hydrochloric acid (HCl) and hydrofluoric acid (HF). The incinerator's downstream flue gas treatment system, typically a caustic scrubber, neutralizes these corrosive acid gases before they are released into the atmosphere.[13]

Procedural Steps for Disposal:

  • Collection: Securely package and label all waste containing 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine.

  • Professional Service: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.[4][17] This is not a procedure to be attempted in a laboratory setting.

  • Documentation: Maintain meticulous records of the disposal process, including quantities and dates, in accordance with local, regional, and national regulations.

WasteDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment Protocol cluster_disposal Final Disposal Pathway Waste Waste Generated 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine Solid Solid Compound / Contaminated Solids (e.g., gloves, paper) Waste->Solid Sharps Contaminated Sharps (e.g., needles, glass pipettes) Waste->Sharps Liquid Liquid Waste (e.g., solutions, rinsate) Waste->Liquid Container Empty Reagent Container Waste->Container Solid_Cont Seal in a Labeled, Dedicated Hazardous Waste Container Solid->Solid_Cont Sharps_Cont Place in a Puncture-Proof, Labeled Sharps Container Sharps->Sharps_Cont Liquid_Cont Collect in a Labeled, Solvent-Resistant Waste Bottle Liquid->Liquid_Cont Decon Decontaminate Container (Triple Rinse Protocol) Container->Decon Disposal_Service Arrange Pickup by Licensed Hazardous Waste Disposal Service Solid_Cont->Disposal_Service Sharps_Cont->Disposal_Service Liquid_Cont->Disposal_Service Decon->Liquid_Cont Collect Rinsate as Hazardous Waste Recycle Offer for Recycling or Dispose as Non-Hazardous Waste (Post-Decontamination) Decon->Recycle

Caption: Decision workflow for the proper segregation and disposal of waste.

Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be considered non-hazardous.

Experimental Protocol for Triple Rinsing:

  • First Rinse: Add a suitable solvent (e.g., acetone or ethanol) to the container, ensuring it wets all interior surfaces. Cap tightly and shake vigorously. Empty the rinsate into a labeled hazardous liquid waste container.

  • Second and Third Rinses: Repeat the process two more times, collecting the rinsate each time.

  • Final Disposal: Once decontaminated, the container can be offered for recycling or disposed of as regular lab glass, provided all labels are removed or defaced to prevent reuse.[9]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of environmental stewardship and scientific integrity.

References

  • U.S. Environmental Protection Agency. (1989). Catalytic Destruction of Hazardous Halogenated Organic Chemicals. P2 InfoHouse.
  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. BenchChem.
  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
  • Zero Waste Europe. (n.d.). Incineration. Zero Waste Europe.
  • DiVA Portal. (n.d.). DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. DiVA Portal.
  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PMC - NIH.
  • Safety Data Sheet for 2-Chloro-4-methylpyrimidine. (2024).
  • Safety Data Sheet for 2-Chloro-5-(trifluoromethoxy)pyrimidine. (2024).
  • BASF. (2026). Safety data sheet. BASF.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Chloro-6-ethyl-5-fluoropyrimidine. Fisher Scientific.
  • PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information.
  • European Chemicals Agency (ECHA). (2023). Substance Information for 5-chloro-2,4,6-trifluoropyrimidine. ECHA.
  • Safety Data Sheet. (n.d.).
  • Echemi. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine Safety Data Sheets. Echemi.com.
  • MilliporeSigma. (2024). SAFETY DATA SHEET for 6-Chloro-3-methyluracil. MilliporeSigma.
  • Fisher Scientific. (2014). SAFETY DATA SHEET for 4-Amino-6-chloro-2-methylpyrimidine. Fisher Scientific.
  • Fisher Scientific. (2013). SAFETY DATA SHEET for 4-Chloro-2-fluoronitrobenzene. Fisher Scientific.
  • Aaronchem. (2024). Safety Data Sheet for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Aaronchem.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 4-Chloro-6-methoxypyrimidine. TCI Chemicals.
  • University of Washington. (n.d.). Gloves - Tables of Properties and Resistances. University of Washington.

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A Comprehensive Guide to the Safe Handling of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory guidelines.

Immediate Safety Profile

Hazard ClassificationAnticipated GHS Hazard StatementSignal Word
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Respiratory IrritationH335: May cause respiratory irritationWarning

This table is a synthesis of information from safety data sheets of analogous compounds.[1][2][3][4][5][6]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following PPE is mandatory when handling 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine.

  • Hand Protection : Wear nitrile gloves at all times. Nitrile provides good resistance against a range of chemicals, including many solvents, oils, and greases, as well as limited protection against acids and bases.[7] For extended work or when there is a high risk of splash, consider double-gloving.[8] Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]

  • Eye and Face Protection : ANSI Z87.1 compliant safety glasses are the minimum requirement.[9] However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended.[3][10][11] If there is a significant potential for splashing, a face shield should be worn in addition to goggles.[9][12]

  • Body Protection : A flame-resistant lab coat that is fully buttoned is required.[9] For operations with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[13] Long pants and closed-toe/closed-heel shoes are mandatory to cover the legs and ankles.[9]

  • Respiratory Protection : All work with 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][13] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used after a formal risk assessment and fit-testing.[3] Surgical masks do not provide adequate respiratory protection from chemical vapors.[11][12]

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key steps for handling 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare your work area by covering the surface with absorbent, disposable bench paper.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling :

    • Carefully open the container inside the chemical fume hood.

    • Use appropriate tools (e.g., spatula, pipette) to handle the chemical.

    • Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.[13][14]

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Open Container in Fume Hood prep4->handle1 handle2 Use Appropriate Tools handle1->handle2 handle3 Avoid Dust/Aerosols handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Decontaminate Surfaces handle4->post1 post2 Dispose of Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A workflow diagram for the safe handling of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine.

Emergency Exposure Procedures

In the event of an exposure, immediate and appropriate action is critical.[13]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][13] Seek medical attention if irritation persists.[1][3]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13]

  • Inhalation : Remove the individual to fresh air and keep them comfortable for breathing.[1][14] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water.[14] Seek immediate medical attention.[2]

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin1 Flush with Water (15 min) exposure->skin1 Skin eye1 Flush with Water (15 min) exposure->eye1 Eye inhal1 Move to Fresh Air exposure->inhal1 Inhalation ingest1 Do NOT Induce Vomiting exposure->ingest1 Ingestion skin2 Remove Contaminated Clothing skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhal2 Keep Comfortable inhal1->inhal2 inhal3 Call Poison Center/Doctor if Unwell inhal2->inhal3 ingest2 Rinse Mouth with Water ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

Caption: A flowchart for emergency procedures following exposure.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent accidental release and environmental contamination.[13]

Decontamination:

  • Work Surfaces : Thoroughly wipe down the work area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[13]

  • Equipment : Decontaminate all non-disposable equipment that has come into contact with the chemical using a similar solvent and soap and water wash.

  • Spills : In the event of a spill, evacuate the area if necessary and alert colleagues and the institutional safety office.[13] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled hazardous waste container.[2][13] Decontaminate the spill area thoroughly.[13]

Disposal:

  • All waste containing 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine must be treated as hazardous waste.[13][15]

  • This includes empty containers, contaminated gloves, absorbent materials, and any other contaminated disposable items.[13]

  • Collect all hazardous waste in designated, sealed, and properly labeled containers.[13][14]

  • Dispose of the waste in accordance with all institutional, local, and national regulations.[1][13] Do not discharge into drains or the environment.[2]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
  • Flame Resistant PPE | Department of Chemistry and Biochemistry - The Ohio State University. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 7).
  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 4 - SAFETY DATA SHEET. (2024, February 10).
  • Safety data sheet - BASF. (2026, February 21).
  • 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem. (n.d.).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • Safety data sheet - Carl ROTH. (2015, March 11).
  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation - SciSpace. (2012, February 24).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 24).
  • Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, April 30).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Chemotherapy Protection | HALYARD. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Lab Safety Equipment & PPE - ChemTalk. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.